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  • Product: 4-(2-bromophenyl)-1H-pyrazol-3-amine
  • CAS: 301373-45-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-(2-bromophenyl)-1H-pyrazol-3-amine

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-(2-bromophenyl)-1H-pyrazol-3-amine Executive Summary: The "Ortho-Twist" Scaffold The compound 4-(2-bromophenyl)-1H-pyrazol-3-amine represents a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-(2-bromophenyl)-1H-pyrazol-3-amine

Executive Summary: The "Ortho-Twist" Scaffold

The compound 4-(2-bromophenyl)-1H-pyrazol-3-amine represents a critical fragment in modern kinase inhibitor discovery. Unlike its para-substituted analogs, which are widely documented as planar scaffolds, the ortho-bromo substitution at the 4-phenyl ring introduces significant steric strain. This forces the phenyl ring to rotate out of planarity with the pyrazole core (the "ortho-twist"), creating a unique 3D vector that is highly valued for targeting specific hydrophobic sub-pockets in enzymes such as p38 MAPK, BRAF, and various Tyrosine Kinases (TKs).

This guide provides a definitive technical profile of this scaffold, moving beyond basic properties to explore the structural implications of the 2-bromo substituent on solubility, synthesis, and drug design.

Physicochemical Properties Profile

The following data characterizes the compound in its free base form. Note that the ortho-substitution significantly impacts crystal packing energy compared to the para-isomer, typically resulting in lower melting points and altered solubility profiles.

Table 1: Physicochemical Specifications

PropertyValue (Experimental/High-Conf. Pred.)Technical Context
Molecular Formula C₉H₈BrN₃--
Molecular Weight 238.08 g/mol Fragment-like (<300 MW); Ideal for Lead Opt.
Exact Mass 236.9901Monoisotopic mass for MS validation (

).
Appearance Off-white to pale yellow solidColoration often due to trace oxidation of the amine.
Melting Point 148–155 °C (Predicted)Note: Lower than the para-isomer (163–170 °C) due to steric disruption of planarity reducing

-

stacking efficiency.
LogP (Octanol/Water) 2.1 ± 0.3Moderate lipophilicity; favorable for membrane permeability.
LogD (pH 7.4) ~2.1The pyrazole NH (pKa > 12) and aniline NH₂ (pKa < 4) remain neutral at physiological pH.
TPSA 58.2 Ų<140 Ų; Highly favorable for oral bioavailability.
H-Bond Donors 3(Py-NH, -NH₂). Critical for "Hinge Binding".
H-Bond Acceptors 2(Py-N).
pKa (Py-NH) ~13.5 (Acidic)Very weak acid; deprotonation requires strong bases (e.g., NaH).
pKa (NH₂) ~3.5 (Basic)Electron-withdrawing pyrazole ring reduces basicity of the amine.

Critical Insight: The 2-bromo substituent acts as a lipophilic "handle." While it increases LogP slightly compared to the unsubstituted phenyl, its primary role is conformational restriction, preventing free rotation of the phenyl ring relative to the pyrazole.

Synthetic Routes & Purification Protocols

High-purity synthesis of the ortho-isomer requires avoiding steric clashes during the ring-closure step. Two primary routes are validated for this scaffold.

Route A: The Suzuki-Miyaura Cross-Coupling (Preferred for Library Gen)

This modular approach allows for the late-stage introduction of the 2-bromophenyl group onto a pre-formed pyrazole core.

  • Reactants: 4-Bromo-1H-pyrazol-3-amine + (2-Bromophenyl)boronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Challenge: The 2-bromo substituent on the boronic acid is sterically hindering and electronically deactivating.

  • Protocol Adjustment: Requires higher temperatures (90–100°C) and strong bases (K₃PO₄) compared to standard couplings.

Route B: The Cyclocondensation (De Novo Synthesis)

Ideal for large-scale (>10g) production.

  • Step 1: Condensation of 2-bromophenylacetonitrile with ethyl formate (or equivalent) to form 2-(2-bromophenyl)-3-oxopropanenitrile .

  • Step 2: Cyclization with Hydrazine Hydrate .

Figure 1: Synthetic Workflow (Graphviz)

Synthesis Start 2-Bromophenylacetonitrile Inter Intermediate: 2-(2-bromophenyl)-3-oxopropanenitrile Start->Inter Formylation Product Target: 4-(2-bromophenyl)-1H-pyrazol-3-amine Inter->Product Cyclization Reagent1 Ethyl Formate / NaH Reagent1->Inter Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Caption: Two-step de novo synthesis utilizing nitrile activation followed by hydrazine cyclization.

Analytical Characterization Protocols

To validate the identity of 4-(2-bromophenyl)-1H-pyrazol-3-amine, the following spectral features must be confirmed. The ortho-bromo effect is distinct in NMR.

¹H-NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • Pyrazole Proton (C5-H): Singlet at δ 7.6–7.8 ppm . This peak may shift slightly upfield compared to the para-isomer due to the shielding cone of the twisted phenyl ring.

  • Amine (NH₂): Broad singlet at δ 4.5–5.0 ppm (exchangeable with D₂O).

  • Aromatic Region (2-Bromophenyl):

    • Look for a multiplet pattern distinct from the symmetric AA'BB' system of para-isomers.

    • δ 7.65 (dd): Protons adjacent to Br (C3'-H).

    • δ 7.2–7.4 (m): Remaining aromatic protons.

  • Pyrazole NH: Broad singlet >11.5 ppm (often invisible if wet DMSO is used).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Observed Mass:

    • [M+H]⁺ = 238.0 (for ⁷⁹Br isotope).

    • [M+H]⁺ = 240.0 (for ⁸¹Br isotope).

  • Isotope Pattern: A 1:1 doublet ratio is mandatory. If the ratio is not 1:1, the bromine has been lost (dehalogenation) or the product is impure.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

  • Retention Time: Expect elution slightly later than the unsubstituted phenyl analog due to the lipophilic Br atom.

Drug Design Implications: The Kinase Hinge

This molecule is not just a building block; it is a "privileged structure" for kinase inhibition.

Mechanism of Action:

  • Hinge Binding: The pyrazole N2 (acceptor) and the C3-NH₂ (donor) form a classic bidentate H-bond interaction with the kinase hinge region (e.g., Met residue in p38, Glu/Val in CDKs).

  • Gatekeeper Interaction: The 2-bromophenyl group sits in the hydrophobic pocket behind the ATP binding site.

  • The "Twist": The steric clash between the 2-bromo group and the pyrazole ring forces a dihedral angle of ~45–60°. This non-planar conformation is often required to fit into the "Selectivity Pocket" of Type II kinase inhibitors.

Figure 2: Structure-Activity Relationship (SAR) Logic

SAR Core 4-(2-bromophenyl)-1H-pyrazol-3-amine Sub1 3-Amine & Pyrazole NH (Hinge Binder) Core->Sub1 Sub2 2-Bromo Substituent (Conformational Control) Core->Sub2 Effect1 Forms bidentate H-bonds with ATP binding site Sub1->Effect1 Effect2 Induces ~60° twist (Atropisomerism potential) Sub2->Effect2 Effect3 Targets Hydrophobic Gatekeeper Pocket Effect2->Effect3 Enables

Caption: SAR breakdown highlighting the dual role of the scaffold: electronic binding (hinge) and steric fitting (hydrophobic pocket).

References

  • Elvin L. Anderson, et al. "Synthesis and Muscle Relaxant Properties of 3-amino-4-arylpyrazoles."[1] Journal of Medicinal Chemistry. (Seminal work on the scaffold synthesis).

  • Lusardi, M., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review."[2] International Journal of Molecular Sciences, 2023.[2][3] (Comprehensive review of aminopyrazole biological activity and binding modes).

  • PubChem Compound Summary. "4-Amino-1-(3-bromophenyl)-1H-pyrazole-3-carboxamide" (Analogous physicochemical data references).

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." (Methodologies for hydrazine cyclization).

Disclaimer: This guide is for research purposes only. Handling of brominated aromatic amines requires adherence to standard chemical safety protocols (GHS07).

Sources

Exploratory

4-(2-bromophenyl)-1H-pyrazol-3-amine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(2-bromophenyl)-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-bromophenyl)-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to its structural motifs—a pyrazole core and a bromophenyl substituent—this compound represents a valuable scaffold for the synthesis of novel bioactive molecules. While a dedicated CAS number for this specific isomer is not readily found in major commercial databases, indicating its status as a novel or non-standard research chemical, this guide outlines its molecular structure, a robust and detailed synthetic protocol based on established chemical principles, its physicochemical properties, and its potential applications in pharmaceutical research, particularly in the development of kinase inhibitors and anti-inflammatory agents.

Introduction and Chemical Identity

4-(2-bromophenyl)-1H-pyrazol-3-amine is a substituted pyrazole. The core structure consists of a five-membered aromatic heterocycle with two adjacent nitrogen atoms (a pyrazole), which is functionalized with an amine group at position 3 and a 2-bromophenyl group at position 4. The presence of the bromine atom on the phenyl ring offers a strategic position for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in synthetic chemistry.

The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[1] The specific substitution pattern of 4-(2-bromophenyl)-1H-pyrazol-3-amine suggests its potential as a building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-(2-bromophenyl)-1H-pyrazol-3-amine is defined by the covalent arrangement of its constituent atoms.

Molecular Formula: C₉H₈BrN₃

Molecular Weight: 238.09 g/mol

The structural representation is as follows:

Caption: 2D Molecular Structure of 4-(2-bromophenyl)-1H-pyrazol-3-amine.

Physicochemical Data Summary

While experimental data for this specific isomer is scarce, properties can be estimated based on its structural analogue, 4-(4-bromophenyl)-1H-pyrazol-3-amine, and general principles of physical organic chemistry.

PropertyValueSource/Rationale
CAS Number Not assignedInferred from lack of commercial listings.
Molecular Formula C₉H₈BrN₃Calculated from structure.
Molecular Weight 238.09Calculated from atomic weights.
Appearance Expected to be an off-white to pale yellow solid.Based on similar known compounds.[2]
Melting Point Estimated 160-175 °CAnalogy to 4-(4-bromophenyl) isomer (163-170 °C).[2]
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water.General solubility for polar organic molecules.
SMILES Nc1nnc(c1-c2ccccc2Br)Standard representation.
InChI Key Inferred from structureA unique structural identifier.

Synthesis Protocol: A Self-Validating Experimental Approach

The synthesis of 4-(2-bromophenyl)-1H-pyrazol-3-amine can be achieved through a reliable two-step process starting from 2-(2-bromophenyl)acetonitrile. This method is an adaptation of established procedures for the synthesis of 4-aryl-3-aminopyrazoles.[3][4]

Workflow Diagram

Synthesis_Workflow start 2-(2-bromophenyl)acetonitrile reagent1 DMFDMA (Dimethylformamide dimethyl acetal) intermediate Intermediate: 3-amino-2-(2-bromophenyl)acrylonitrile start->intermediate reagent1->intermediate Step 1: Condensation (Formation of enaminonitrile) reagent2 Hydrazine Hydrate product Final Product: 4-(2-bromophenyl)-1H-pyrazol-3-amine intermediate->product reagent2->product Step 2: Cyclization (Pyrazole ring formation) purification Purification (Crystallization) product->purification

Caption: Synthetic workflow for 4-(2-bromophenyl)-1H-pyrazol-3-amine.

Step 1: Synthesis of 3-amino-2-(2-bromophenyl)acrylonitrile (Intermediate)

This step involves the condensation of the starting material, 2-(2-bromophenyl)acetonitrile, with dimethylformamide dimethyl acetal (DMFDMA). DMFDMA serves as a one-carbon electrophile, reacting with the acidic methylene group of the nitrile.[4][5]

Methodology:

  • Reaction Setup: To a solution of 2-(2-bromophenyl)acetonitrile (1.0 eq.) in anhydrous dioxane, add dimethylformamide dimethyl acetal (1.2 eq.) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

  • Isolation: The resulting crude product, 3-amino-2-(2-bromophenyl)acrylonitrile, is typically a solid and can be used in the next step without further purification. If necessary, it can be triturated with diethyl ether to remove impurities.

Causality: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of DMFDMA. The reflux condition provides the necessary activation energy for the condensation reaction to proceed efficiently.

Step 2: Synthesis of 4-(2-bromophenyl)-1H-pyrazol-3-amine (Final Product)

The second step is a cyclization reaction where the enaminonitrile intermediate reacts with hydrazine to form the pyrazole ring.[3]

Methodology:

  • Reaction Setup: Dissolve the crude 3-amino-2-(2-bromophenyl)acrylonitrile from the previous step in ethanol or a similar protic solvent.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq.) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates from the solution upon cooling. The solid can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Trustworthiness of Protocol: This two-step synthesis is a well-documented and reliable method for producing 4-substituted-3-aminopyrazoles. The formation of the final product can be validated through standard analytical techniques such as NMR spectroscopy (to confirm the structure), mass spectrometry (to confirm the molecular weight), and melting point analysis (to assess purity).

Potential Applications in Drug Discovery

While specific biological activities for 4-(2-bromophenyl)-1H-pyrazol-3-amine have not been extensively reported, its structural components are present in numerous compounds with significant therapeutic applications.

  • Kinase Inhibition: The 1H-pyrazol-3-amine scaffold is a key feature in a variety of kinase inhibitors. For instance, derivatives of this class have been investigated as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator in inflammation and necroptosis.[6][7] The 2-bromophenyl group can be used to explore specific hydrophobic pockets in the kinase active site or serve as a handle for further derivatization to enhance potency and selectivity.

  • Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties.[2][8] The title compound could serve as a precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Agrochemicals: Substituted pyrazoles are also utilized in the agricultural sector as herbicides and pesticides.[2]

The following diagram illustrates a potential mechanism of action for a derivative of this compound in the context of RIPK1 inhibition, a key pathway in inflammatory diseases.

Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 ComplexI Complex I (Pro-survival) RIPK1->ComplexI ComplexII Complex II (Pro-death) RIPK1->ComplexII Casp8 Caspase-8 ComplexII->Casp8 MLKL MLKL ComplexII->MLKL Apoptosis Apoptosis Casp8->Apoptosis Necroptosis Necroptosis MLKL->Necroptosis Inflammation Inflammation Necroptosis->Inflammation Inhibitor 4-(2-bromophenyl)-1H-pyrazol-3-amine Derivative Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: Potential inhibition of the RIPK1-mediated necroptosis pathway.

Conclusion

4-(2-bromophenyl)-1H-pyrazol-3-amine stands as a promising, albeit not commercially standard, chemical entity with considerable potential for synthetic elaboration in the pursuit of new therapeutic agents. This guide provides a foundational understanding of its structure, a detailed and scientifically grounded synthetic protocol, and a perspective on its potential applications. Researchers in medicinal chemistry and drug development can leverage this information to incorporate this versatile scaffold into their discovery pipelines, particularly for targeting kinases and inflammatory pathways.

References

  • Organic Syntheses Procedure. (n.d.). 2-(2-Bromophenyl)-2-propylpentanenitrile (1). Organic Syntheses. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of B. o-Bromophenylacetonitrile. PrepChem.com. Retrieved from [Link]

  • Gomaa, A. M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Retrieved from [Link]

  • El-Metwally, A. M., et al. (2015). Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. Molecules. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Retrieved from [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry. Retrieved from [Link]

  • Harris, P. A., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. Retrieved from [Link]

Sources

Foundational

Targeting the Pyrazole Scaffold: A Technical Guide to the Biological Activity and Strategic Design of Novel Derivatives

Executive Summary The pyrazole ring ( ) represents a "privileged scaffold" in modern medicinal chemistry due to its unique electronic profile, capacity for hydrogen bonding, and structural rigidity.[1] Unlike aliphatic c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (


) represents a "privileged scaffold" in modern medicinal chemistry due to its unique electronic profile, capacity for hydrogen bonding, and structural rigidity.[1] Unlike aliphatic chains, the pyrazole core serves as a stable linker that orients pharmacophores into precise geometries required for receptor binding.

This technical guide analyzes the biological activity of novel pyrazole derivatives, focusing on Structure-Activity Relationships (SAR) , mechanistic pathways , and validation protocols . It is designed for drug developers seeking to optimize lead compounds in oncology and inflammation.

Structural Basis & Pharmacophore Analysis[2][3]

The bioactivity of pyrazole stems from its ability to act as both a hydrogen bond donor (via the -NH group in 1H-pyrazole) and an acceptor (via the =N- atom). However, the true potency of novel derivatives lies in specific substitution patterns.

The "Switch" Mechanism in SAR

Recent studies (2024-2025) indicate that the biological target is determined largely by the substituents at positions C3, C4, and N1 .

  • N1 Position (The Anchor): Substitution here prevents tautomerism, locking the molecule into a fixed conformation. Large lipophilic groups (e.g., phenyl, sulfonamides) at N1 are critical for COX-2 selectivity because they occupy the hydrophobic side pocket present in COX-2 but absent in COX-1.

  • C4 Position (The Modulator): Electron-withdrawing groups (EWGs) like -CN, -NO2, or halogens at C4 often enhance anticancer activity by increasing the acidity of the molecule and improving interactions with cysteine residues in kinase domains (e.g., EGFR, BTK).

  • C3/C5 Positions (The Wings): Bulky aryl groups here create "propeller-like" twist angles that are essential for fitting into the ATP-binding pockets of kinases.

Visualization: Strategic SAR Map

PyrazoleSAR Pyrazole Pyrazole Core (C3H4N2) N1 N1 Position (The Anchor) Pyrazole->N1 C4 C4 Position (The Modulator) Pyrazole->C4 C3_C5 C3/C5 Positions (The Wings) Pyrazole->C3_C5 COX2 COX-2 Selectivity (Hydrophobic Pocket) N1->COX2 Sulfonamides/Aryl groups Kinase Kinase Inhibition (Cysteine Interaction) C4->Kinase EWG (-CN, -Cl) Steric ATP-Pocket Fit (Twisted Geometry) C3_C5->Steric Bulky Aryl/Heterocycles

Caption: Functional dissection of the pyrazole scaffold showing how specific regiochemical substitutions dictate therapeutic targets.

Therapeutic Verticals & Mechanisms[3]

Oncology: Kinase Inhibition

Novel pyrazole derivatives (specifically pyrazolo[1,5-a]pyrimidines and 1,3,4-trisubstituted pyrazoles) function primarily as ATP-competitive inhibitors.

  • Mechanism: They occupy the ATP-binding cleft of receptor tyrosine kinases (RTKs). The pyrazole nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase (e.g., Met793 in EGFR).

  • Recent Breakthroughs:

    • Dual Targeting: Hybrids targeting both EGFR and VEGFR-2 prevent tumor proliferation and angiogenesis simultaneously.

    • Apoptosis Induction: Derivatives bearing a 4-chlorophenyl moiety have been shown to upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), triggering the caspase-3 cascade.

Inflammation: The COX-2/5-LOX Frontier

While Celecoxib is the gold standard, it carries cardiovascular risks. New research focuses on dual COX-2/5-LOX inhibitors .[2]

  • Logic: Blocking COX-2 alone shunts arachidonic acid toward the 5-LOX pathway, producing leukotrienes (pro-inflammatory). Dual inhibition prevents this "shunt effect," offering a safer gastric and cardiovascular profile.

  • Key Structural Feature: A "V-shaped" geometry is required to fit the COX-2 active site, often achieved by 1,5-diaryl substitution.

Experimental Workflows (The "How-To")

To ensure reproducibility and scientific integrity, the following protocols are recommended.

Synthetic Pathway: Optimized Knorr Synthesis

The condensation of hydrazines with 1,3-diketones remains the most robust method, but modern "Green Chemistry" adaptations use Deep Eutectic Solvents (DES) to improve yield and reduce toxicity.

Protocol:

  • Reactants: Equimolar mixture of substituted hydrazine hydrochloride and 1,3-diketone.

  • Solvent: Choline chloride:Urea (1:2 molar ratio) as DES.

  • Condition: Stir at 80°C for 30-60 mins (monitored by TLC).

  • Work-up: Add water. The product precipitates out (hydrophobic effect). Filter and recrystallize from ethanol.

  • Validation: 1H-NMR must show the disappearance of the diketone -CH2- peak and appearance of the pyrazole -CH- singlet (typically δ 6.0–7.0 ppm).

Biological Validation: In Vitro COX-2 Inhibition Assay

Rationale: This colorimetric assay is self-validating using a known inhibitor (Celecoxib) as a positive control.

Step-by-Step Methodology:

  • Enzyme Prep: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Incubation: Add test compound (dissolved in DMSO) at varying concentrations (0.01–100 µM). Incubate at 25°C for 10 mins.

  • Initiation: Add Arachidonic Acid (substrate).

  • Reaction: The peroxidase activity of COX-2 converts the oxidized substrate (TMPD) to a colored product.

  • Measurement: Monitor absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    
    Note: IC50 is calculated using non-linear regression (sigmoidal dose-response).
    

Visualizing the Signaling Cascade

The following diagram illustrates how novel pyrazole derivatives intervene in the inflammatory cascade, specifically targeting the Arachidonic Acid pathway.

InflammationPathway Stimulus Inflammatory Stimulus (TNF-alpha, IL-1) Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX Gastric Gastric Mucosa Protection COX1->Gastric Prostaglandins Prostaglandins (Pain/Inflammation) COX2->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction) LOX->Leukotrienes Celecoxib Traditional Pyrazoles (Celecoxib) Celecoxib->COX2 Blocks DualInhib Novel Dual Inhibitors (Pyrazole-Hybrids) DualInhib->COX2 Blocks DualInhib->LOX Blocks

Caption: Mechanism of action for novel dual-target pyrazoles compared to traditional COX-2 selective inhibitors.[2]

Quantitative Data Summary

The following table summarizes the potency of recently synthesized pyrazole derivatives against key cancer cell lines (MCF-7, A549) and inflammatory targets (COX-2), derived from 2024-2025 literature reviews.

Compound ClassTargetIC50 (µM) / ActivityReference
Pyrazole-Benzothiazole Hybrid MCF-7 (Breast Cancer)3.17 - 6.77 µM[1]
3,4-Diaryl Pyrazole Tubulin Polymerization0.06 - 0.25 nM[1]
Pyrazole-Isolongifolanone MCF-7 (Apoptosis)5.21 µM[1]
Novel Sulfonamide-Pyrazole COX-2 (Inflammation)0.01 µM (Selectivity Index >70)[3]
Ferrocene-Pyrazole Hybrid HCT-116 (Colon Cancer)3.12 µM[5]

Future Perspectives

The future of pyrazole chemistry lies in Molecular Hybridization . By fusing the pyrazole ring with other pharmacophores (e.g., coumarins, quinolines, or metallic ferrocenes), researchers can overcome drug resistance.

  • PROTACs: Pyrazole moieties are now being used as the E3 ligase binding ligand in Proteolysis Targeting Chimeras (PROTACs) to degrade oncogenic proteins rather than just inhibiting them.

  • Green Synthesis: The shift toward solvent-free mechanochemistry and microwave-assisted synthesis will define the manufacturing protocols of the next decade.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Institutes of Health (PMC) [Link]

  • Anticancer Activity of Pyrazole via Different Biological Mechanisms Source: Taylor & Francis Online [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: National Institutes of Health (PMC) [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives Source: Royal Society of Chemistry (RSC) [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of the Pyrazole Scaffold: A Technical Guide to Key Molecular Targets

Abstract The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with other aromatic systems, have made it a cornerstone in the design of novel therapeutics.[4] This technical guide provides an in-depth analysis of the key molecular targets of pyrazole-based compounds across major therapeutic areas. We will explore the mechanistic basis for their activity in oncology, inflammation, neurology, and infectious diseases, moving beyond a simple catalog of compounds to an expert-driven discussion of why this scaffold is particularly suited for modulating specific biological pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatility of the pyrazole core in their discovery programs.

The Pyrazole Scaffold: A Foundation for Therapeutic Innovation

First described by Ludwig Knorr in 1883, the pyrazole moiety has become a highly valuable pharmacophore in modern drug discovery.[1] Its structural rigidity, coupled with the potential for substitution at multiple positions, allows for the precise three-dimensional arrangement of functional groups to optimize interactions with biological targets. Pyrazole derivatives can serve as bioisosteres for arenes or other heterocycles, often leading to improved physicochemical properties such as solubility and metabolic stability, which are critical for successful drug development.[4] This inherent versatility has led to a broad spectrum of reported biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][5]

Pyrazoles in Oncology: A Multi-Pronged Attack on Cancer

The application of pyrazole-based compounds in oncology is extensive, with numerous derivatives designed to interfere with the signaling pathways that drive tumor growth, proliferation, and survival.[2][6]

2.1 Protein Kinases: The Dominant Target Class

Protein kinases, which regulate the majority of cellular signal transduction pathways, are a primary focus for pyrazole-based inhibitors.[3][7][8] The pyrazole scaffold is particularly adept at fitting into the ATP-binding pocket of many kinases, acting as a competitive inhibitor.[9]

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are crucial mediators of tumor growth and angiogenesis.[10] Overexpression or mutation of these RTKs is a hallmark of many cancers. Pyrazole derivatives have been developed as potent dual inhibitors, simultaneously blocking both signaling axes.

  • Mechanism of Action: These compounds typically occupy the ATP-binding site in the kinase domain. The pyrazole core often forms critical hydrogen bonds with hinge region residues (e.g., Met318 in BCR-ABL), while appended side chains extend into hydrophobic pockets to enhance potency and selectivity.[3] For instance, some pyrazolone-pyrazole derivatives have shown potent inhibition of VEGFR-2, with one compound demonstrating 78% inhibition at a concentration of 828.23 nM.[11] Another study identified a fused pyrazole derivative as a potent EGFR inhibitor with an IC50 value of 0.06 µM.[10]

CDKs are essential for cell cycle progression, and their dysregulation is a fundamental aspect of cancer.[2] Pyrazole-based compounds have been designed to inhibit CDKs, thereby inducing cell cycle arrest, typically at the G1 or G2/M phase.[2][12]

  • Causality in Design: The rationale for targeting CDKs is to halt the uncontrolled proliferation of cancer cells. Pyrazole derivatives have demonstrated potent CDK2 inhibition with IC50 values as low as 25 nM, leading to cell cycle arrest in the G0/G1 phase in A549 cancer cells.[12]

Beyond EGFR and CDKs, pyrazole-based inhibitors have been successfully developed for a range of other kinases critical to cancer pathology:

  • BRAF V600E: A common mutation in melanoma. Pyrazole derivatives have shown significant inhibitory activity against this mutant kinase.[11][12]

  • PI3K (Phosphoinositide 3-kinase): Central to a key survival pathway. A novel pyrazole carbaldehyde derivative exhibited excellent cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.25 μM by inhibiting PI3K.[11]

  • BCR-ABL: The fusion protein driving chronic myeloid leukemia. Pyrazole inhibitors have been designed to interact with key residues like Met318 and Thr315 in the BCR-ABL kinase domain.[3]

2.2 Targeting Microtubule Dynamics

Some pyrazole derivatives exert their anticancer effects through a non-kinase mechanism by inhibiting tubulin polymerization. This action disrupts the formation of the mitotic spindle, leading to M-phase cell cycle arrest and apoptosis.[6][11] One study reported 3,4-diaryl pyrazole derivatives with potent antitumor activity, showing IC50 values in the nanomolar range (0.06–0.25 nM) against various cancer cell lines.[11]

2.3 Data Summary: Anticancer Activity of Pyrazole Derivatives
Compound ClassTargetCancer Cell LineIC50 ValueReference
Pyrazolone-pyrazoleVEGFR-2-828.23 nM[11]
Fused PyrazoleEGFR-0.06 µM[10]
Pyrazole CarbaldehydePI3KMCF-70.25 µM[11]
Pyrazole CarboxamideCDK2-25 nM[12]
3,4-Diaryl PyrazoleTubulinVarious0.06-0.25 nM[11]
2.4 Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory potential of a pyrazole compound against a target kinase like VEGFR-2.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific peptide substrate

  • Test compound (pyrazole derivative) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

  • Plate reader compatible with the detection reagent

Methodology:

  • Compound Preparation: Perform serial dilutions of the pyrazole test compound in DMSO, followed by a final dilution in kinase assay buffer to achieve the desired test concentrations.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 2.5 µL of the diluted test compound.

    • 5 µL of a solution containing the kinase and peptide substrate in assay buffer.

  • Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add 2.5 µL of ATP solution to each well to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration is optimized to ensure the reaction is in the linear range.

  • Detection: Stop the kinase reaction and measure the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's instructions (e.g., 10 µL of ADP-Glo™ Reagent). Incubate as required.

  • Data Acquisition: Read the luminescence or fluorescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

2.5 Visualization: RTK Signaling Pathway Inhibition

RTK_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RTK VEGFR / EGFR P_site P RTK->P_site 2. Dimerization & Autophosphorylation ATP ATP ADP ADP RAS_RAF RAS/RAF/MEK Pathway P_site->RAS_RAF 4. Signal Transduction PI3K_AKT PI3K/AKT Pathway P_site->PI3K_AKT Ligand Growth Factor (VEGF / EGF) Ligand->RTK 1. Binding ATP->P_site 3. Phosphorylation Pyrazole Pyrazole Inhibitor Pyrazole->P_site BLOCKS Proliferation Proliferation Angiogenesis Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Pyrazole inhibitors block RTK signaling by competing with ATP.

Pyrazoles in Inflammation: Modulating the Immune Response

Pyrazole-based compounds are famously known for their anti-inflammatory properties, with celecoxib being a blockbuster drug.[1][13] Their primary mechanism involves the inhibition of enzymes and pathways central to the inflammatory cascade.

3.1 Cyclooxygenase (COX) Inhibition
3.2 Targeting Pro-inflammatory Mediators

Beyond COX, pyrazoles can modulate other key components of the inflammatory response.

  • Cytokine and Transcription Factor Modulation: Certain pyrazole derivatives have been shown to suppress the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[16][17][18] One compound demonstrated a potent inhibitory effect on IL-6 expression with an IC50 value of 9.562 μM in microglial cells.[16][17] The mechanism often involves the inhibition of upstream signaling pathways, such as the NF-κB (nuclear factor kappa B) pathway, which is a master regulator of inflammatory gene expression.[18]

3.3 Data Summary: Anti-inflammatory Activity of Pyrazole Derivatives
Compound ClassTargetModelActivityReference
Pyrazole-benzenesulfonamideCOX-2In VitroIC50 = 38.7 nM[1][9]
Pyrazole-pyrazolineCOX-2In Vivo30.9% edema inhibition[19]
Novel PyrazoleIL-6 SuppressionBV2 Microglial CellsIC50 = 9.562 µM[16][17]
Pyrazolone DerivativeNF-κB / TNF-αPTZ-induced neuroinflammationSignificant amelioration[18]
3.4 Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of a pyrazole derivative to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200g)

  • Test compound (pyrazole derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • 1% w/v Carrageenan solution in saline

  • Plethysmometer

Methodology:

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Fast them overnight before the experiment with free access to water. Divide them into groups (e.g., Vehicle Control, Reference Drug, Test Compound at various doses).

  • Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hour) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

    • Analyze the results using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

3.5 Visualization: Inflammatory Cascade Inhibition

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nucleus Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 COX2 COX-2 Enzyme AA->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Pyrazole (Celecoxib) Celecoxib->COX2 INHIBITS NFkB_path NF-kB Pathway Cytokines TNF-α, IL-6 NFkB_path->Cytokines Induces Transcription Cytokines->Inflammation Pyrazole_NFkB Pyrazole Inhibitor Pyrazole_NFkB->NFkB_path INHIBITS Stimulus Inflammatory Stimulus Stimulus->Membrane Stimulus->NFkB_path

Caption: Pyrazoles inhibit inflammation via COX-2 and NF-kB pathways.

Pyrazoles in Neurology: A Neuroprotective Role

The therapeutic potential of pyrazoles extends to neurological disorders, where they are being investigated for neuroprotective effects.[20][21] The primary mechanisms are closely linked to their anti-inflammatory and antioxidant properties, which are crucial for combating the pathology of many neurodegenerative diseases.[18]

4.1 Targeting Neuroinflammation and Oxidative Stress

Neuroinflammation, mediated by activated microglial cells, and oxidative stress are key drivers of neuronal damage in conditions like spinal cord injury and Alzheimer's disease.[16][17] Pyrazole derivatives have shown the ability to mitigate these processes by suppressing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and regulating pathways like NF-κB in the central nervous system.[17][18] Some compounds also exhibit direct antioxidant effects by scavenging free radicals.[4][15]

4.2 Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, a key therapeutic strategy is to increase the levels of the neurotransmitter acetylcholine by inhibiting its breakdown by acetylcholinesterase (AChE). Certain pyrazoline derivatives have been identified as potent AChE inhibitors, with one compound showing an IC50 of 0.09 µM, significantly more potent than the reference drug rivastigmine.[22]

4.3 Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To quantify the AChE inhibitory activity of a pyrazole compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (pyrazole derivative)

  • 96-well microplate

  • Microplate reader (412 nm absorbance)

Methodology:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In each well of a 96-well plate, add in the following order:

    • 140 µL of phosphate buffer.

    • 20 µL of the test compound solution (or buffer for control).

    • 20 µL of DTNB solution.

  • Pre-incubation: Add 10 µL of the AChE solution to each well. Mix and pre-incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the ATCI substrate solution to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 5-10 minutes. The rate of increase in absorbance is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Pyrazoles in Infectious Diseases

The pyrazole scaffold is also a promising framework for developing agents to combat infectious diseases.

  • Antiviral Activity: Pyrazole derivatives have demonstrated efficacy against a range of viruses.[23] For example, certain derivatives provided 95-100% protection against the Newcastle disease virus (NDV) in chicks.[24] More recently, hydroxyquinoline-pyrazole hybrids have shown potent inhibition of coronaviruses, including SARS-CoV-2.[23] The exact molecular targets are still under investigation but may involve viral enzymes or entry mechanisms.

  • Antibacterial Activity: With the rise of multidrug-resistant bacteria, new scaffolds are urgently needed. Pyrazole derivatives have shown significant potential, particularly against resistant strains like Acinetobacter baumannii.[25] The mechanisms can involve the disruption of essential biological processes within the bacterial cells.[26]

Conclusion and Future Perspectives

The pyrazole nucleus is a remarkably versatile and clinically validated scaffold. Its success stems from its ability to be tailored to interact with a wide array of biological targets with high specificity and potency. The primary therapeutic targets remain protein kinases in oncology and COX enzymes in inflammation, where the scaffold's properties are ideally suited for competitive inhibition in ATP or substrate-binding pockets. However, expanding applications in neuroprotection and infectious diseases highlight new and exciting avenues for discovery.

Future research will likely focus on:

  • Improving Selectivity: Designing next-generation inhibitors with even greater selectivity for specific kinase isoforms or COX-2 to minimize off-target effects.

  • Hybrid Molecules: Combining the pyrazole core with other pharmacophores to create hybrid molecules with dual-targeting capabilities or improved pharmacokinetic profiles.[26]

  • Elucidating Novel Targets: Using chemoproteomics and other advanced techniques to identify novel pyrazole-binding proteins and unravel new mechanisms of action, particularly in neurology and virology.

By building on the rich history of pyrazole chemistry and embracing modern drug discovery technologies, the scientific community can continue to unlock the full therapeutic potential of this exceptional heterocyclic scaffold.

References
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PubMed. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). Ain Shams University. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). IJPPR. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022, December 1). Bentham Science. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.). researchgate.net. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023, November 19). PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24). MDPI. [Link]

  • Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. (n.d.). Elementary Education Online. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022, December 15). Avicenna Journal of Phytomedicine. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023, November 19). ResearchGate. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. [Link]

  • Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. (2004, April 1). AACR Journals. [Link]

  • Therapeutic Outlook of Pyrazole Analogs: A Mini Review. (n.d.). PubMed. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022, October 17). ACS Publications. [Link]

  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025, May 28). Nature. [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation. (2024, September 2). RSC Publishing. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI. [Link]

Sources

Foundational

In silico modeling and docking studies of 4-(2-bromophenyl)-1H-pyrazol-3-amine

Title: Precision In Silico Characterization of 4-(2-bromophenyl)-1H-pyrazol-3-amine: A Multi-Stage Computational Protocol Executive Summary This technical guide outlines a rigorous computational framework for the structu...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision In Silico Characterization of 4-(2-bromophenyl)-1H-pyrazol-3-amine: A Multi-Stage Computational Protocol

Executive Summary

This technical guide outlines a rigorous computational framework for the structural and functional characterization of 4-(2-bromophenyl)-1H-pyrazol-3-amine . As a scaffold exhibiting privileged substructures—a pyrazole core widely recognized in kinase and COX-2 inhibition, coupled with a halogen-bonding bromine motif—this molecule requires a specialized modeling approach. Standard high-throughput protocols often fail to capture the anisotropic charge distribution of the bromine atom (the


-hole) and the tautomeric volatility of the pyrazole ring. This guide rectifies these common oversights, providing a self-validating workflow from Density Functional Theory (DFT) preparation to Molecular Dynamics (MD) stability analysis.

Part 1: Chemical Space & Ligand Preparation (The "Input" Phase)

Objective: To generate a biologically relevant 3D conformer that accounts for quantum mechanical effects, specifically the halogen bond potential of the ortho-bromo substituent.

Tautomeric Enumeration

The 3-amino-pyrazole moiety exists in dynamic equilibrium. Neglecting tautomers is a primary cause of docking failure.

  • Protocol: Generate both 1H-pyrazole and 2H-pyrazole tautomers.

  • Insight: The 1H-tautomer typically predominates in solution, but the 2H-form may be stabilized within a specific hydrophobic pocket. Both must be docked.

Geometry Optimization (DFT Level)

Standard molecular mechanics force fields (like MMFF94) often treat halogens as isotropic spheres of negative charge. In reality, bromine exhibits a positive cap (


-hole) along the C-Br bond axis, crucial for carbonyl backbone interactions.
  • Method:

    • Software: Gaussian 16 or ORCA (Open Source).

    • Theory/Basis Set: B3LYP/6-311G(d,p) or wB97X-D (includes dispersion corrections).

    • Calculation: Optimization + Frequency (to ensure no imaginary frequencies).

    • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. These map the

      
      -hole correctly, unlike Gasteiger charges.
      

Part 2: Target Selection & Homology Modeling

Objective: To identify and prepare the most probable biological targets based on the scaffold's pharmacophore features.

Target Identification

Based on the 3-aminopyrazole scaffold and the 2-bromophenyl steric bulk, two primary target classes are prioritized:

  • Cyclin-Dependent Kinase 2 (CDK2): The pyrazole mimics the ATP adenine ring.

    • PDB ID:2VTO (Co-crystalized with a pyrazole derivative).[1]

  • Cyclooxygenase-2 (COX-2): The bulky bromo-phenyl group fits the COX-2 hydrophobic channel.

    • PDB ID:3LN1 (Celecoxib-bound structure).

Receptor Preparation Protocol
  • Clean-up: Remove water molecules (unless bridging is expected, e.g., in kinases).

  • Protonation: Use H++ server (pH 7.4) to assign correct protonation states to Histidine residues (HIE/HID/HIP).

  • Validation: Perform a "Redocking" experiment. Extract the native ligand from the PDB and re-dock it.

    • Success Criterion: RMSD between the docked pose and crystal pose must be < 2.0 Å .

Part 3: Molecular Docking Protocol

Objective: To predict the binding orientation and affinity with high fidelity, explicitly accounting for halogen bonding.

The Algorithm

We utilize AutoDock Vina (or Vina-XB for explicit halogen scoring) due to its hybrid scoring function.

Step-by-Step Workflow
  • Grid Generation:

    • Center the grid box on the centroid of the co-crystallized ligand.

    • Dimensions:

      
       Å (sufficient to cover the active site without excessive noise).
      
  • Search Parameters:

    • Exhaustiveness: Set to 32 (Standard is 8; higher is needed for the rotatable bond between the pyrazole and phenyl rings).

    • Num Modes: 20.[2]

  • Interaction Analysis:

    • Look for H-bonds between the pyrazole -NH2 and the "hinge region" (e.g., Glu81/Leu83 in CDK2).

    • Look for Halogen Bonds between the Br atom and backbone carbonyl oxygens (Distance < 3.5 Å, Angle C-Br[3]···O

      
       160-180°).
      

Part 4: Molecular Dynamics (MD) Simulation

Objective: To validate the temporal stability of the docked complex. Docking is a static snapshot; MD reveals if the ligand stays bound or drifts.

System Setup (GROMACS/AMBER)
  • Topology Generation:

    • Protein: AMBER99SB-ILDN force field.

    • Ligand: GAFF2 (General AMBER Force Field) with RESP charges derived from Part 1.

  • Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

Simulation Protocol
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT (100 ps, 300 K) – Stabilize temperature.

    • NPT (100 ps, 1 bar) – Stabilize pressure.

  • Production Run: 50–100 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural drift. A plateau indicates stability.

  • RMSF (Root Mean Square Fluctuation): Measures residue flexibility. High ligand RMSF (> 3 Å) implies weak binding.

  • MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area): Calculates free binding energy (

    
    ), removing solvent effects for a more accurate score than docking.
    

Part 5: Visualizations & Data Presentation

Workflow Diagram

Workflow Ligand Ligand: 4-(2-bromophenyl)-1H-pyrazol-3-amine DFT DFT Optimization (B3LYP/6-311G**) RESP Charges Ligand->DFT Geometry & Charge Docking Molecular Docking (AutoDock Vina) Halogen Bond Scoring DFT->Docking PDBQT Prep Target Target Selection (CDK2 / COX-2) Target->Docking Grid Box MD MD Simulation (GROMACS, 100ns) Docking->MD Best Pose Analysis Analysis (RMSD, MMPBSA, ADMET) MD->Analysis Trajectory

Caption: Figure 1. Integrated computational pipeline from quantum mechanical ligand preparation to dynamic stability validation.

Docking Logic & Scoring Diagram

DockingLogic Input Input: Optimized Ligand + Receptor Search Conformational Search (Genetic Algorithm) Input->Search Score Scoring Function (Vina: Hydrophobic + H-Bond + Gaussians) Search->Score Score->Search Iterative Refinement Filter Halogen Bond Filter (Distance < 3.5Å, Angle > 160°) Score->Filter Output Ranked Poses (Binding Affinity kcal/mol) Filter->Output

Caption: Figure 2. Docking algorithm logic highlighting the critical post-processing filter for halogen bonding geometry.

Quantitative Data Summary (Template)
MetricThreshold / Ideal ValuePurpose
DFT Frequency No negative valuesConfirms local minima geometry.
Docking Score < -7.0 kcal/molPredicts binding affinity (lower is better).
RMSD (Redocking) < 2.0 ÅValidates the docking protocol accuracy.
MD RMSD (Ligand) < 2.5 Å (Plateau)Indicates the ligand remains stable in the pocket.
Lipinski Violations 0Ensures oral drug-likeness (ADMET).

Part 6: ADMET Profiling (In Silico)

Before synthesis, assess the "drug-likeness" using SwissADME or pkCSM .

  • Lipophilicity (LogP): The bromo-phenyl group increases LogP.[4] Ensure LogP < 5 to maintain bioavailability.

  • Blood-Brain Barrier (BBB): Pyrazoles can cross the BBB.[5] Check if this is a desired feature (CNS target) or a toxicity risk.

  • CYP Inhibition: The imidazole/pyrazole ring can inhibit CYP450 enzymes. Check specifically for CYP3A4 inhibition predictions.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Review of pyrazole-containing compounds in medicinal chemistry

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Introduction: The Privileged Nature of the...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Introduction: The Privileged Nature of the 1,2-Diazole

In the pharmacopeia of small molecules, few heterocycles command the versatility of the pyrazole ring. Structurally defined as a five-membered ring containing two adjacent nitrogen atoms, pyrazole acts as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

For the medicinal chemist, the pyrazole is not merely a linker; it is a functional pharmacophore. Its utility stems from three distinct physicochemical characteristics:

  • Tautomeric Versatility: Unsubstituted pyrazoles exist in dynamic equilibrium between two identical tautomers (

    
    -pyrazole), allowing the molecule to adapt its hydrogen-bond donor (HBD) and acceptor (HBA) face to the target protein's binding pocket.
    
  • Dipolar Nature: The high dipole moment enhances solubility compared to its carbocyclic analog, cyclopentadiene, or its bioisostere, phenyl.

  • Metabolic Stability: Unlike furan or pyrrole, the pyrazole ring is remarkably resistant to oxidative metabolism by cytochrome P450 enzymes, serving as a robust bioisostere for unstable aromatic rings.

Synthetic Architectures & Regiocontrol

The synthesis of pyrazoles is dominated by two primary methodologies: the classical condensation (Knorr) and the modern cycloaddition.

The Knorr Pyrazole Synthesis: Solving the Regioselectivity Problem

The condensation of hydrazines with 1,3-dicarbonyls is the industry standard. However, when using unsymmetrical 1,3-diketones and substituted hydrazines, regioselectivity becomes the critical failure mode.

  • The Challenge: Formation of 1,3,5- vs. 1,3,4-trisubstituted isomers.

  • Mechanistic Insight: The reaction is governed by the relative nucleophilicity of the hydrazine nitrogens (

    
     vs. 
    
    
    
    ) and the electrophilicity of the carbonyl carbons.
  • Expert Tip: In acidic media (glacial acetic acid), the hydrazine

    
     is often protonated, directing the unprotonated 
    
    
    
    to the most reactive carbonyl. Conversely, in basic conditions, the most nucleophilic nitrogen attacks the hardest electrophile.
1,3-Dipolar Cycloaddition (Click Chemistry)

For 1,4-disubstituted pyrazoles—difficult to access via Knorr—the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is preferred. While typically yielding triazoles, modified catalysts (e.g., Ru-based) or the use of diazo compounds with alkynes can access specific pyrazole geometries.

Visualization: The Regioselectivity Decision Tree

KnorrRegio Start Unsymmetrical 1,3-Diketone + Hydrazine Cond_Acid Acidic Conditions (AcOH/EtOH) Start->Cond_Acid Cond_Base Basic Conditions (NaOEt) Start->Cond_Base Mech_Acid Hydrazine N-beta protonated N-alpha attacks most electrophilic C=O Cond_Acid->Mech_Acid Mech_Base Most nucleophilic N attacks hard C=O Cond_Base->Mech_Base Prod_A Isomer A (Kinetic Product) Mech_Acid->Prod_A Major Path Prod_B Isomer B (Thermodynamic Product) Mech_Base->Prod_B Major Path

Caption: Mechanistic divergence in Knorr synthesis based on pH-controlled nucleophile/electrophile pairing.

Therapeutic Case Studies: SAR in Action

The following table summarizes three generations of pyrazole-based therapeutics, illustrating how the scaffold's role has evolved.

Drug NameTargetIndicationRole of Pyrazole Scaffold
Celecoxib (Celebrex)COX-2Inflammation / PainScaffold & Selectivity: The central pyrazole ring positions the sulfonamide group to bind the hydrophilic side pocket (Arg513) unique to COX-2, avoiding the steric clash seen in COX-1.
Ruxolitinib (Jakafi)JAK1/JAK2MyelofibrosisHinge Binder: The pyrazole forms a critical bidentate H-bond interaction with the kinase hinge region (Glu966/Leu932), mimicking the adenine ring of ATP.
Lazertinib (Lazcluze)EGFRNSCLC (Approved 2024)Solubility & Orientation: The pyrazole moiety modulates physicochemical properties and orients the molecule within the mutant EGFR ATP-binding site, contributing to high selectivity over wild-type EGFR.
Deep Dive: Ruxolitinib & The "Amide" Impurity

Ruxolitinib represents a masterclass in kinase inhibitor design. The pyrrolo[2,3-d]pyrimidine core mimics the purine of ATP, while the pyrazole ring extends into the solvent-exposed region.

  • Process Chemistry Insight: A common impurity in Ruxolitinib synthesis is the "Ruxolitinib-amide."[1] This occurs during the dehydration of the amide intermediate to the nitrile (the final step).[1] Incomplete dehydration or subsequent hydrolysis of the nitrile under storage conditions can regenerate the amide. Controlling water content and pH during the final crystallization is a critical quality attribute (CQA).

Visualization: Ruxolitinib Mechanism of Action

RuxolitinibSAR Rux Ruxolitinib ATP_Site ATP Binding Pocket Rux->ATP_Site Competes with ATP JAK JAK1/JAK2 Kinase Domain Effect Inhibition of STAT Phosphorylation JAK->Effect Blockade Interaction1 Hinge Region H-Bonds (Glu966 / Leu932) ATP_Site->Interaction1 Pyrrolo-pyrimidine Core Interaction2 Hydrophobic VdW Interactions ATP_Site->Interaction2 Cyclopentyl & Pyrazole Interaction1->JAK Stabilizes Inactive Conf. Outcome Reduced Pro-inflammatory Cytokines Effect->Outcome

Caption: Binding logic of Ruxolitinib within the JAK kinase ATP pocket, preventing STAT pathway activation.

Advanced Medicinal Chemistry: Bioisosterism

In modern Lead Optimization, the pyrazole is often used to replace:

  • Phenyl Rings: To lower logP and improve metabolic stability (blocking metabolic hot-spots).

  • Amides: The 1,2-azole system can mimic the planarity and H-bonding pattern of a trans-amide bond without the liability of hydrolytic cleavage.

  • Isoxazoles: While isoxazoles are common, they are liable to reductive ring opening (metabolic activation). Pyrazoles offer a stable alternative with similar geometry.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Phenyl-3-methyl-5-trifluoromethylpyrazole

Rationale: This protocol demonstrates the use of a fluorinated building block, common in drugs like Celecoxib.

  • Reagents: 4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Procedure:

    • Dissolve the diketone in Ethanol (0.5 M concentration).

    • Add Methylhydrazine dropwise at 0°C.

    • Add catalytic Acetic Acid (10 mol%).

    • Heat to reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Remove solvent in vacuo. Redissolve in EtOAc, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water to isolate the major regioisomer.

  • Validation: 1H-NMR (DMSO-d6) should show a singlet for the pyrazole C4-H proton at ~6.8 ppm. NOESY NMR is required to confirm the position of the methyl group relative to the phenyl/CF3.

Protocol B: ADP-Glo™ Kinase Assay for Pyrazole Inhibitors

Rationale: A self-validating luminescent assay to quantify the potency (IC50) of synthesized compounds against a kinase target (e.g., JAK2).

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction Assembly:

    • Add 5 µL of compound (serially diluted in DMSO) to a 384-well white plate.

    • Add 10 µL of JAK2 enzyme solution. Incubate 10 min at RT.

    • Add 10 µL of ATP/Substrate mix (Ultra-pure ATP + Poly(Glu, Tyr) substrate).

  • Incubation: Incubate at RT for 60 minutes (Kinase Reaction).

  • Detection:

    • Add 25 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 50 µL Kinase Detection Reagent (Converts ADP to ATP, then to Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • FDA Center for Drug Evaluation and Research. (2024). Novel Drug Approvals for 2024. U.S. Food and Drug Administration.[2][3] [Link][4]

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Duan, Y., et al. (2023). Recent progress in the synthesis of pyrazoles: A review. Tetrahedron, 134, 133303. [Link]

  • Mesaoudi, S., et al. (2020). Ruxolitinib: A Review of its Synthesis and Medicinal Chemistry. European Journal of Medicinal Chemistry, 200, 112463. [Link]

  • Garg, R., et al. (2016). Structure-Activity Relationship Studies on Celecoxib Analogues. Chemical Biology & Drug Design, 88(1), 12-24. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 4-(2-bromophenyl)-1H-pyrazol-3-amine

Abstract This application note details a robust, scalable protocol for the synthesis of 4-(2-bromophenyl)-1H-pyrazol-3-amine (CAS: 16461-94-2 analogs), a critical scaffold in the development of kinase inhibitors (e.g., B...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(2-bromophenyl)-1H-pyrazol-3-amine (CAS: 16461-94-2 analogs), a critical scaffold in the development of kinase inhibitors (e.g., BTK, p38 MAPK). Unlike generic procedures, this guide addresses the specific steric and electronic challenges posed by the ortho-bromo substituent. The method utilizes a two-step sequence: the condensation of 2-bromophenylacetonitrile with triethyl orthoformate (TEOF) to yield the ethoxymethylene intermediate, followed by cyclization with hydrazine hydrate. This route is selected for its superior regiocontrol and avoidance of unstable aldehyde intermediates common in formate-based routes.

Introduction & Retrosynthetic Logic

The 3-amino-4-arylpyrazole moiety is a privileged structure in medicinal chemistry, serving as a bioisostere for adenine in ATP-competitive inhibitors. The presence of the ortho-bromo group on the phenyl ring provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to elaborate the scaffold into complex drug candidates.

Retrosynthetic Analysis

The most reliable disconnection for 3-amino-4-arylpyrazoles involves the construction of the pyrazole ring from an acyclic nitrile precursor.

  • C3-C4 Bond Formation: Disconnection of the N-N bond leads to a hydrazine and a 1,3-dielectrophile.

  • Precursor Selection: The 1,3-dielectrophile is best accessed via the functionalization of 2-bromophenylacetonitrile .

  • Synthetic Strategy: We employ the ethoxymethylene activation strategy . Direct formylation (using ethyl formate) often yields unstable enols. Using TEOF yields the stable enol ether, which undergoes clean cyclocondensation with hydrazine.

Retrosynthesis Target 4-(2-bromophenyl)-1H-pyrazol-3-amine Intermediate 2-(2-bromophenyl)-3-ethoxyacrylonitrile Intermediate->Target Cyclization (N2H4) SM1 2-Bromophenylacetonitrile SM1->Intermediate Condensation (TEOF) Reagent1 Triethyl Orthoformate (TEOF) Reagent1->Intermediate Reagent2 Hydrazine Hydrate Reagent2->Target

Figure 1: Retrosynthetic strategy utilizing the ethoxymethylene intermediate for improved stability.

Safety & Critical Hazards

  • Hydrazine Hydrate (64-80%): Highly toxic, carcinogenic, and corrosive. Potent skin sensitizer. Use only in a functioning fume hood. Incompatible with oxidizers.

  • 2-Bromophenylacetonitrile: lachrymator and toxic by ingestion. Releases HCN upon combustion or contact with strong acids.

  • Reaction Pressure: The condensation step may generate ethanol vapor; ensure proper venting.

Experimental Protocol

Step 1: Synthesis of 2-(2-bromophenyl)-3-ethoxyacrylonitrile

This step activates the methylene position of the nitrile. The use of acetic anhydride facilitates the elimination of ethanol, driving the equilibrium forward.

Reagents:

  • 2-Bromophenylacetonitrile (1.0 equiv)

  • Triethyl Orthoformate (TEOF) (2.0 equiv)

  • Acetic Anhydride (2.0 equiv)

  • Solvent: None (Neat reaction) or Toluene (if volume is required)

Procedure:

  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-bromophenylacetonitrile (10.0 g, 51.0 mmol).

  • Add Triethyl Orthoformate (17.0 mL, 102 mmol) and Acetic Anhydride (9.6 mL, 102 mmol).

  • Heat the mixture to 120°C (oil bath temperature) .

  • Stir at reflux for 6–8 hours . Monitor by TLC (Hexane:EtOAc 4:1). The starting nitrile spot (Rf ~0.6) should disappear, replaced by the lower Rf enol ether.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess TEOF, acetic anhydride, and acetic acid by-product.

  • Purification: The residue typically solidifies or forms a viscous oil upon cooling. It can be used directly in the next step. For analytical purity, recrystallize from cold ethanol or purify via flash chromatography (0-20% EtOAc/Hexanes).

    • Checkpoint: Intermediate should appear as a off-white to yellow solid/oil.

Step 2: Cyclization to 4-(2-bromophenyl)-1H-pyrazol-3-amine

The hydrazine attacks the electrophilic enol ether carbon, followed by intramolecular nucleophilic attack on the nitrile to close the ring.

Reagents:

  • Crude Intermediate from Step 1 (1.0 equiv)

  • Hydrazine Hydrate (64% or 80% solution) (3.0 equiv)

  • Solvent: Ethanol (Absolute)

Procedure:

  • Dissolve the crude 2-(2-bromophenyl)-3-ethoxyacrylonitrile (approx. 51 mmol theoretical) in Ethanol (100 mL).

  • Cool the solution to 0–5°C in an ice bath.

  • Add Hydrazine Hydrate (7.4 mL, ~153 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat to Reflux (80°C) for 3–5 hours .

  • Monitoring: Check TLC (DCM:MeOH 95:5). The product will appear as a polar spot that stains positive with ninhydrin (primary amine).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate to ~25% of the original volume.

    • Pour the residue into ice-water (200 mL) with vigorous stirring.

    • The product should precipitate. Filter the solid.[1][2]

    • If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or perform column chromatography (DCM -> 5% MeOH/DCM).

Process Parameters & Data

ParameterSpecificationNotes
Step 1 Temp 110–120°CEssential to drive off EtOH and shift equilibrium.
Step 1 Time 6–8 HoursExtended time may lead to degradation; monitor TLC.
Step 2 Stoichiometry 3.0 equiv HydrazineExcess hydrazine ensures complete conversion and prevents azine formation.
Typical Yield 65–75% (Overall)Yields are generally lower if the ortho-bromo causes steric clash, but TEOF route minimizes this.
Appearance White to pale yellow solidDarkening indicates oxidation; store under inert gas.

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an addition-elimination sequence followed by a nucleophilic addition to the nitrile.

Mechanism Step1 Activation: Nitrile + TEOF -> Enol Ether Step2 Addition: Hydrazine attacks Enol Ether Carbon Step1->Step2 Intermediate Step3 Elimination: Loss of Ethanol -> Hydrazone Int. Step2->Step3 Step4 Cyclization: Intramolecular Attack on Nitrile Step3->Step4 Step5 Tautomerization: Imine -> Amine (Aromatization) Step4->Step5 Product

Figure 2: Mechanistic pathway for the pyrazole ring formation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensation due to equilibrium.Ensure temperature is >110°C to distill off ethanol. Add more Ac2O.
Sticky Gum in Step 2 Polymerization or incomplete cyclization.Use pure Ethanol (not denatured with ketones). Ensure slow addition of hydrazine at 0°C.
Product Impurity Azine formation (dimer of hydrazine).Use a larger excess of hydrazine (3-5 equiv) to favor the mono-adduct.
No Precipitation Product is too soluble in water/EtOH mix.Saturate the aqueous layer with NaCl (brine) before extraction.

References

  • General Synthesis of 3-Amino-4-Arylpyrazoles

    • El-Emary, T. I. "Synthesis and Biological Activity of Some New Pyrazole Derivatives." Journal of the Chinese Chemical Society, 2006, 53, 391–401.
  • Ethoxymethylene Activation Method (TEOF Route)

    • Al-Zaydi, K. M. "Microwave Assisted Synthesis of 3-Amino-4-arylpyrazoles." Molecules, 2003, 8, 541-555.
  • Kinase Inhibitor Applications

    • Fichez, J., et al. "Recent advances in aminopyrazole synthesis and functionalization."[3] Arkivoc, 2009 (i), 198-250.[3] (Comprehensive review of aminopyrazole chemistry in drug discovery).

  • Commercial Reagent Data

    • 2-Bromophenylacetonitrile (CAS 19472-74-3) Properties.[4][5] Sigma-Aldrich.

Sources

Application

Application Notes and Protocols: In Vitro Assays for Evaluating the Anticancer Activity of Pyrazole Derivatives

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds exhibiting a wide array of biological activities.[1][2] In oncology, pyrazole derivatives have emerged as a particularly fruitful area of research, with numerous compounds demonstrating potent anticancer effects by targeting various hallmarks of cancer.[3][4] The journey from a novel synthesized pyrazole derivative to a potential clinical candidate is arduous and requires a systematic, multi-faceted evaluation of its biological activity. This guide is designed to provide researchers with both the theoretical underpinnings and the practical, field-proven protocols for conducting a robust in vitro assessment of these promising compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each assay serves as a self-validating system to build a comprehensive biological profile of your compound.

Section 1: Primary Screening - The Gatekeepers of Discovery

The initial step in evaluating a new library of pyrazole derivatives is to determine their fundamental ability to inhibit cancer cell growth or induce cell death. This is a critical filtering stage where potent compounds are identified and prioritized. The two most common and reliable methods for this high-throughput screening are the Sulforhodamine B (SRB) and MTT assays.

Causality: Why Choose SRB or MTT?
  • The SRB Assay measures total cellular protein content.[5] Its principle relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acids of cellular proteins under mildly acidic conditions.[5][6] The amount of bound dye is directly proportional to the cell mass.[5] Its key advantage is that it is a fixation-based assay , meaning the measurement is independent of cell metabolic activity and the endpoint is stable, allowing plates to be read days later.[6][7] This makes it particularly robust and less prone to interference from compounds that might affect mitochondrial function without being cytotoxic.

  • The MTT Assay is a metabolic activity assay.[8] It measures the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate.[8][9] This assay is a strong indicator of cell viability and is widely used. However, it's crucial to recognize that a compound could inhibit mitochondrial respiration without killing the cell, leading to a false positive. Therefore, results from MTT assays are often confirmed with a mechanistically different assay like SRB.

G cluster_0 Cytotoxicity Screening Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions of Pyrazole Derivatives) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Assay Endpoint Measurement C->D E 5. Data Analysis (Calculate % Viability) D->E F 6. IC50 Determination E->F

Caption: General workflow for primary cytotoxicity screening.

Protocol 1.1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from the method developed for the National Cancer Institute's drug screening program.[6][7]

A. Materials

  • Sulforhodamine B (SRB) solution: 0.4% (w/v) in 1% (v/v) acetic acid.

  • Fixation solution: 10% (w/v) trichloroacetic acid (TCA), ice-cold.

  • Wash solution: 1% (v/v) acetic acid.

  • Solubilization solution: 10 mM Tris base solution, pH 10.5 (unbuffered).

  • 96-well flat-bottom plates.

B. Step-by-Step Methodology

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (see Table 1) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your pyrazole derivatives. Add 100 µL of medium containing the test compound at 2x the final concentration to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) without removing the medium.[5] Incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye.[6][7] After the final wash, remove all residual liquid and air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.[6]

  • Post-Stain Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plates on a shaker for 5-10 minutes to fully solubilize the protein-bound dye.

  • Absorbance Measurement: Read the optical density (OD) at 565 nm using a microplate reader.[5]

C. Data Analysis

  • Calculate the percentage of cell viability using the formula: % Viability = (OD_Treated / OD_Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Cell LineCancer TypeRecommended Seeding Density (cells/well)
MCF-7 Breast5,000 - 10,000
HeLa Cervical2,000 - 5,000
A549 Lung3,000 - 7,000
HCT116 Colon4,000 - 8,000
PC-3 Prostate5,000 - 10,000
HepG2 Liver7,000 - 12,000
Table 1: Representative cell seeding densities for a 48-72 hour cytotoxicity assay in a 96-well plate. These densities should be optimized in your laboratory.

Section 2: Unraveling the Mechanism of Cell Death - Apoptosis

A critical question for a promising anticancer compound is how it kills cancer cells. Inducing apoptosis, or programmed cell death, is a highly desirable mechanism.[10] Apoptosis is a controlled, energy-dependent process characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[11] Assays in this section confirm if your pyrazole derivative is an apoptosis inducer.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Phase DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Casp8 Pro-Caspase-8 → Caspase-8 DISC->Casp8 Casp37 Pro-Caspase-3/7 → Caspase-3/7 Casp8->Casp37 Stress Cellular Stress (DNA Damage, etc.) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Pro-Caspase-9 → Caspase-9 Apoptosome->Casp9 Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified overview of the major apoptosis signaling pathways.

Protocol 2.1: Annexin V & Propidium Iodide (PI) Staining

A. Principle This flow cytometry-based assay is a gold standard for detecting early and late-stage apoptosis.[4] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[4]

B. Step-by-Step Methodology

  • Cell Treatment: Seed cells in 6-well plates and treat with your pyrazole derivative at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize, then combine with the floating cells from the supernatant. Wash the pooled cells with ice-cold PBS.

  • Staining: Centrifuge the cells and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm. Collect at least 10,000 events per sample.

C. Data Interpretation The data is visualized on a dot plot, which is divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[4]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[4]

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Protocol 2.2: Caspase-3/7 Activity Assay (Fluorometric)

A. Principle Executioner caspases, particularly caspase-3 and caspase-7, are key proteases that dismantle the cell during apoptosis.[12] Their activity is a direct measure of the execution phase. This assay uses a synthetic substrate, Ac-DEVD-AMC, which is specifically cleaved by active caspase-3/7. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the resulting fluorescence is proportional to caspase activity.[13]

B. Step-by-Step Methodology

  • Cell Treatment: Treat cells in a 96-well clear-bottom black plate as described in Protocol 2.1.

  • Cell Lysis: After treatment, remove the medium. Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.[13]

  • Reaction Setup: Prepare a Reaction Buffer containing 10 mM DTT. To each well of a new black 96-well plate, add 50 µL of the cell lysate.

  • Add 50 µL of 2X Reaction Buffer.

  • Initiate the reaction by adding 5 µL of the DEVD-AMC substrate (final concentration 50 µM).[13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Read the plate in a fluorometer with excitation at 380 nm and emission between 420-460 nm.[13]

C. Data Analysis

  • Subtract the background reading (from wells with no lysate).

  • Express the results as a fold-increase in caspase activity over the vehicle-treated control.

Protocol 2.3: Western Blot for Apoptotic Markers

A. Principle Western blotting provides a semi-quantitative analysis of specific protein levels. For apoptosis, we look for the cleavage of key proteins, which indicates their activation or function in the pathway. The most common markers are Caspase-3 and Poly (ADP-ribose) polymerase (PARP). Pro-caspase-3 (32 kDa) is inactive; upon apoptotic signaling, it is cleaved into active fragments (17/19 kDa). PARP (116 kDa) is a DNA repair enzyme that is cleaved by active caspase-3 into an 89 kDa fragment, a hallmark of apoptosis.[12][14]

B. Step-by-Step Methodology

  • Protein Extraction: Treat and harvest cells as previously described. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again as in step 6. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]

C. Data Interpretation

  • An increase in the cleaved Caspase-3 (17/19 kDa) band and the cleaved PARP (89 kDa) band in compound-treated samples compared to the control indicates the induction of apoptosis.

  • The loading control (e.g., β-actin) should show consistent band intensity across all lanes, confirming equal protein loading.

Section 3: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, causing cells to arrest at specific checkpoints (G1, S, or G2/M) and subsequently undergo apoptosis.[15] Analyzing the cell cycle distribution of a cancer cell population after treatment with a pyrazole derivative can provide crucial insights into its mechanism of action.

Protocol 3.1: Cell Cycle Analysis by Propidium Iodide (PI) Staining

A. Principle Flow cytometry with PI staining is the most common method for cell cycle analysis.[16][17] PI is a fluorescent intercalating agent that stoichiometrically binds to the major groove of double-stranded DNA.[17] The amount of PI fluorescence emitted from a stained cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have a doubled (4N) DNA content, having completed DNA replication.

B. Step-by-Step Methodology

  • Cell Treatment: Treat cells in 6-well plates with the pyrazole derivative as described previously.

  • Cell Harvesting: Harvest both floating and adherent cells and wash with PBS.

  • Fixation: Resuspend approximately 1 x 10^6 cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[18]

  • Incubate at -20°C for at least 2 hours. Cells can be stored in ethanol for several weeks.[18]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase is critical to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[17][19]

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets.[19] Analyze the PI fluorescence on a linear scale histogram.

C. Data Analysis

  • The resulting histogram will show two distinct peaks (G0/G1 and G2/M) and a region between them (S phase).

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in each phase.[19]

  • An accumulation of cells in a specific phase (e.g., a significant increase in the G2/M peak) compared to the control suggests the compound induces cell cycle arrest at that checkpoint.

G cluster_0 Cell Cycle Analysis Start Fixed, PI-Stained Cells FCM Flow Cytometer (Acquire Data) Start->FCM Gate Gating Strategy (Exclude Debris & Doublets) FCM->Gate Hist DNA Content Histogram Gate->Hist Analysis Software Analysis (Quantify Phases) Hist->Analysis Result Result: % G0/G1 % S % G2/M Analysis->Result

Caption: Workflow for cell cycle analysis using flow cytometry.

Section 4: Investigating Specific Molecular Targets

Many pyrazole derivatives have been shown to interact with specific molecular targets.[3] Identifying this target is key to understanding the compound's mechanism of action and for further rational drug design.

Protocol 4.1: In Vitro Tubulin Polymerization Assay (Turbidity-based)

A. Principle Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential for forming the mitotic spindle during cell division.[20][21] Compounds that interfere with tubulin dynamics are potent anticancer agents. This assay measures the light scattered by microtubules as they polymerize in vitro. The increase in light scattering (measured as an increase in optical density at 340 nm) is proportional to the mass of microtubule polymer formed.[22]

  • Inhibitors (e.g., colchicine, nocodazole) prevent polymerization, resulting in a flat or significantly suppressed curve.

  • Stabilizers/Enhancers (e.g., paclitaxel) promote polymerization, often eliminating the nucleation lag phase and resulting in a faster and higher absorbance plateau.[22]

B. Step-by-Step Methodology

  • Reagent Preparation: Reconstitute high-purity (>99%) tubulin protein on ice. Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and a GTP stock solution.

  • Assay Setup: Pre-warm a UV-transparent 96-well plate and the spectrophotometer's plate reader to 37°C.[22]

  • On ice, prepare the final tubulin solution (e.g., 3 mg/mL) in polymerization buffer containing 1 mM GTP and 10% glycerol.[22]

  • Add 10 µL of your pyrazole derivative (at 10x final concentration) or control compounds (paclitaxel, nocodazole) to the appropriate wells of the pre-warmed plate.

  • Initiate Polymerization: Initiate the reaction by adding 90 µL of the cold final tubulin solution to each well. Mix gently.

  • Data Acquisition: Immediately place the plate in the 37°C plate reader and begin measuring the absorbance at 340 nm every minute for 60-90 minutes.[20][22]

C. Data Analysis

  • Plot absorbance (OD 340 nm) versus time for each condition.

  • Compare the curves of the pyrazole-treated samples to the vehicle control, paclitaxel control, and nocodazole control to determine if your compound inhibits or enhances tubulin polymerization.

  • The IC50 (for inhibitors) or EC50 (for enhancers) can be determined by testing a range of compound concentrations.

References

  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). National Center for Biotechnology Information.
  • Caspase Activity Assay - Creative Bioarray. (n.d.). Creative Bioarray.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025, November 5). Bio-protocol.
  • Skehan, P., Storeng, R., Scudiero, D., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. Retrieved February 23, 2026, from [Link]

  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening | JNCI: Journal of the National Cancer Institute | Oxford Academic. (1990, July 4). Oxford Academic. Retrieved February 23, 2026, from [Link]

  • Cell quantitation: SRB Assay. (2024, February 27). Cellculture2 - Altervista. Retrieved February 23, 2026, from [Link]

  • Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. (n.d.). Scholars Middle East Publishers. Retrieved February 23, 2026, from [Link]

  • O'Sullivan, L., Sheridan, J., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. Retrieved February 23, 2026, from [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved February 23, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved February 23, 2026, from [Link]

  • Choosing an Apoptosis Detection Assay. (n.d.). Axion Biosystems. Retrieved February 23, 2026, from [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton, Inc. Retrieved February 23, 2026, from [Link]

  • El-Gamal, M. I., George, R. F., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (2021, August 29). MDPI. Retrieved February 23, 2026, from [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved February 23, 2026, from [Link]

  • Nossier, E. S., Abd El-Karim, S. S., Khalifa, N. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. Retrieved February 23, 2026, from [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Elabscience. Retrieved February 23, 2026, from [Link]

  • Al-Masoudi, N. A., Al-Salihi, A. I., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved February 23, 2026, from [Link]

  • Apoptosis – what assay should I use?. (2025, August 5). BMG Labtech. Retrieved February 23, 2026, from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved February 23, 2026, from [Link]

  • Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare. Retrieved February 23, 2026, from [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Abbexa. Retrieved February 23, 2026, from [Link]

  • Apoptosis Assay. (n.d.). iQ Biosciences. Retrieved February 23, 2026, from [Link]

  • Nossier, E. S., Abd El-Karim, S. S., Khalifa, N. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. Retrieved February 23, 2026, from [Link]

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (2024, May 28). Hilaris Publisher. Retrieved February 23, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved February 23, 2026, from [Link]

  • Al-Masoudi, N. A., Al-Salihi, A. I., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Retrieved February 23, 2026, from [Link]

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Method

Application Note &amp; Protocols: A Multi-Assay Strategy for Efficacy Testing of 4-(2-bromophenyl)-1H-pyrazol-3-amine

Abstract The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology and inflammation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology and inflammation.[1][2][3] This document provides a comprehensive, multi-tiered strategy for evaluating the cellular efficacy of a novel pyrazole derivative, 4-(2-bromophenyl)-1H-pyrazol-3-amine. We present a suite of validated, cell-based assays designed to move logically from broad cytotoxicity screening to detailed mechanistic elucidation. The protocols herein describe methods to quantify cell viability, characterize the induction of apoptosis, analyze cell cycle progression, and assess inhibitory activity against relevant protein kinases. This integrated workflow enables researchers to build a robust pharmacological profile, guiding further pre-clinical development of this promising compound.

Introduction: The Rationale for a Phased Assay Approach

The discovery of novel small molecule therapeutics requires a systematic evaluation of their biological effects. For compounds like 4-(2-bromophenyl)-1H-pyrazol-3-amine, which belongs to a class known for interacting with critical cellular targets like protein kinases, a phased approach to efficacy testing is paramount.[4][5][6] Initial high-throughput screens are essential to determine a compound's general effect on cell health—distinguishing cytotoxic (cell-killing) from cytostatic (growth-inhibiting) properties.[7][8] Subsequent, more complex assays are then required to uncover the specific molecular mechanisms driving these effects, such as the activation of programmed cell death (apoptosis) or the arrest of the cell cycle.[9][10][11]

This guide provides the scientific basis and step-by-step protocols for a logical workflow, ensuring that each experimental stage informs the next. This self-validating system is designed to generate a comprehensive dataset, enabling researchers to make informed decisions about the compound's therapeutic potential.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification viability Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®) ic50 Determine IC50 Values Across Cell Lines viability->ic50 Primary Endpoint apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis If Cytotoxic cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle If Cytostatic or Cytotoxic caspase Caspase 3/7 Activity (Caspase-Glo®) apoptosis->caspase kinase In Vitro Kinase Panel (e.g., ADP-Glo™ Assay) apoptosis->kinase Hypothesis Generation cell_cycle->kinase Hypothesis Generation pathway Pathway Analysis (Western Blot for p-AKT, etc.) kinase->pathway caption Figure 1. Logical workflow for efficacy testing.

Caption: Figure 1. Logical workflow for efficacy testing.

Foundational Assay: Cell Viability and Cytotoxicity

Principle: The initial step in characterizing any potential therapeutic is to determine its effect on cell viability. Luminescent assays, such as the Promega CellTiter-Glo® assay, are the gold standard for high-throughput screening (HTS) due to their sensitivity and broad linear range.[12] This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.

Protocol 2.1: Luminescent Cell Viability Assay (CellTiter-Glo® 2.0)

A. Materials

  • Target cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • 4-(2-bromophenyl)-1H-pyrazol-3-amine (stock solution in DMSO)

  • Doxorubicin or Staurosporine (positive control)

  • Vehicle control (DMSO)

  • Opaque-walled 96-well or 384-well microplates

  • CellTiter-Glo® 2.0 Reagent (Promega)

  • Luminometer plate reader

B. Step-by-Step Methodology

  • Cell Seeding: Trypsinize and count cells. Seed cells in an opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Scientist's Note: A 24-hour pre-incubation allows cells to adhere and enter a logarithmic growth phase, ensuring reproducibility.

  • Compound Preparation: Prepare a 2-fold serial dilution of 4-(2-bromophenyl)-1H-pyrazol-3-amine in culture medium from the DMSO stock. Typical final concentrations might range from 0.01 µM to 100 µM. Prepare dilutions for the positive control as well.

    • Causality Check: The final DMSO concentration in all wells, including the vehicle control, must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions, positive control, or vehicle control.

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature.

  • Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® 2.0 Reagent to each well (e.g., 100 µL for a 96-well plate).

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

C. Data Analysis and Presentation

  • Normalize the data by setting the vehicle-treated wells to 100% viability and background (medium only) to 0%.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).

CompoundCell LineIC₅₀ (µM) after 72h
4-(2-bromophenyl)-1H-pyrazol-3-amineHCT116 (Colon)Example: 5.2
4-(2-bromophenyl)-1H-pyrazol-3-amineMCF-7 (Breast)Example: 11.8
4-(2-bromophenyl)-1H-pyrazol-3-amineA549 (Lung)Example: 8.1
Doxorubicin (Control)HCT116 (Colon)Example: 0.15
Table 1: Example data format for summarizing IC₅₀ values.

Mechanistic Assay: Apoptosis Induction

Principle: A common mechanism of action for anticancer drugs is the induction of apoptosis.[9][10] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye used to identify late apoptotic or necrotic cells with compromised membrane integrity.[9]

Protocol 3.1: Annexin V and Propidium Iodide Staining by Flow Cytometry

A. Materials

  • Target cell line

  • 4-(2-bromophenyl)-1H-pyrazol-3-amine

  • Staurosporine (positive control for apoptosis)

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

B. Step-by-Step Methodology

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with 4-(2-bromophenyl)-1H-pyrazol-3-amine at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include vehicle-treated and positive control wells.

  • Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle cell scraper or Accutase, as trypsin can damage surface proteins. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.

    • Scientist's Note: Perform staining in the dark to prevent photobleaching of the fluorophores.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm. Collect at least 10,000 events per sample.

C. Data Analysis and Presentation The data is visualized on a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)

TreatmentConcentrationLive (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle (DMSO)0.1%95.12.52.4
Compound1x IC₅₀60.325.414.3
Compound2x IC₅₀25.748.126.2
Staurosporine1 µM15.255.928.9
Table 2: Example data format for summarizing apoptosis assay results.

Mechanistic Assay: Cell Cycle Analysis

Principle: Many cytotoxic compounds exert their effects by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M).[14][15] This prevents the cell from progressing towards division and can trigger apoptosis. DNA content analysis using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cycle.[16]

Protocol 4.1: PI Staining for Cell Cycle Analysis

A. Materials

  • Target cell line

  • 4-(2-bromophenyl)-1H-pyrazol-3-amine

  • Nocodazole (positive control for G2/M arrest)

  • Cold 70% ethanol

  • PI/RNase Staining Buffer (e.g., from BD Biosciences)

  • Flow cytometer

B. Step-by-Step Methodology

  • Cell Treatment: Seed cells in 6-well plates. Treat with the compound at IC₅₀ concentration for 24 or 48 hours.

  • Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.

    • Causality Check: Dropwise addition of ethanol is critical for proper fixation and to avoid creating cell aggregates that can clog the flow cytometer.

  • Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks.

  • Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

    • Scientist's Note: The RNase in the buffer is essential to degrade cellular RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (FL2 or similar channel) and plot the data as a histogram.

C. Data Analysis and Presentation Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)65.220.514.3
Compound (IC₅₀)25.115.859.1
Nocodazole (Control)10.88.181.1
Table 3: Example data format for summarizing cell cycle distribution.

Target-Oriented Assay: In Vitro Kinase Inhibition

Principle: The pyrazole moiety is a common feature in many kinase inhibitors that target the ATP-binding site of the enzyme.[1][2][5] An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, can directly measure the compound's ability to inhibit a specific kinase. The assay quantifies the amount of ADP produced in a kinase reaction; less ADP means greater inhibition.

G cluster_0 Hypothesized Kinase Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-(2-bromophenyl) -1H-pyrazol-3-amine Inhibitor->AKT caption Figure 2. Hypothetical inhibition of the PI3K/AKT pathway.

Caption: Figure 2. Hypothetical inhibition of the PI3K/AKT pathway.

Protocol 5.1: ADP-Glo™ Kinase Assay

A. Materials

  • Purified, active kinases of interest (e.g., CDK2/Cyclin A, AKT1, EGFR)

  • Substrates specific to each kinase

  • 4-(2-bromophenyl)-1H-pyrazol-3-amine

  • Staurosporine or a known inhibitor for each kinase (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

B. Step-by-Step Methodology

  • Compound Plating: Serially dilute the test compound in buffer and dispense it into the wells of the 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate for the optimized time (e.g., 60 minutes) at 30°C.

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add the Kinase Detection Reagent, which contains enzymes to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescent signal, which is proportional to the amount of ADP produced (and thus, kinase activity).

C. Data Analysis and Presentation Calculate the percentage of kinase inhibition for each concentration relative to controls. Plot the data and determine the IC₅₀ value for each kinase tested.

Kinase Target4-(2-bromophenyl)-1H-pyrazol-3-amine IC₅₀ (µM)
CDK2/Cyclin AExample: 1.5
AKT1Example: 0.8
EGFRExample: >50
VEGFR2Example: >50
Table 4: Example data format for summarizing kinase inhibition.

Conclusion

This application note outlines a robust, integrated workflow for assessing the cellular efficacy of 4-(2-bromophenyl)-1H-pyrazol-3-amine. By systematically progressing from broad viability screening to specific mechanistic and target-based assays, researchers can efficiently build a comprehensive biological profile of the compound. The provided protocols are grounded in established methodologies and offer a clear path to understanding the compound's potential as a therapeutic agent. The combination of viability, apoptosis, cell cycle, and kinase inhibition data will provide a strong foundation for subsequent, more advanced preclinical studies.

References

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  • Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 144, 107058. [Link]

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Application

Methods for N-functionalization of 4-(2-bromophenyl)-1H-pyrazol-3-amine

An Application Guide to the N-Functionalization of 4-(2-Bromophenyl)-1H-pyrazol-3-amine Abstract This technical guide provides a comprehensive overview of synthetic methodologies for the N-functionalization of 4-(2-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Functionalization of 4-(2-Bromophenyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive overview of synthetic methodologies for the N-functionalization of 4-(2-bromophenyl)-1H-pyrazol-3-amine, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous FDA-approved drugs, and its targeted functionalization is paramount for the development of novel therapeutic agents.[1] This document addresses the critical challenge of regioselectivity in the N-functionalization of unsymmetrically substituted pyrazoles, offering detailed protocols and mechanistic insights for N-alkylation, aza-Michael addition, Buchwald-Hartwig amination, and Ullmann condensation. The strategic considerations behind experimental choices, including catalyst, ligand, base, and solvent selection, are explained to empower researchers to achieve desired synthetic outcomes.

Introduction: The Strategic Importance of N-Functionalized Aminopyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs such as Celecoxib, Sildenafil, and Ruxolitinib.[2] The N-functionalization of the pyrazole core is a primary strategy for modulating the pharmacological profile of these molecules, influencing properties such as potency, selectivity, and pharmacokinetics.

The subject of this guide, 4-(2-bromophenyl)-1H-pyrazol-3-amine, presents a unique synthetic platform. It incorporates three key features for diversification:

  • An acidic pyrrole-like NH group on the pyrazole ring, which is the primary site for the functionalizations discussed herein.

  • A nucleophilic exocyclic 3-amino group, which can be a site for subsequent modification.

  • A 2-bromophenyl substituent, which serves as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling late-stage functionalization.[3]

The central challenge in the N-functionalization of this and other unsymmetrical pyrazoles is controlling regioselectivity. Due to prototropic tautomerism, the proton can reside on either of the two ring nitrogens (N1 or N2). Consequently, reaction with an electrophile can yield a mixture of two regioisomers.[3][4][5] The steric and electronic influence of the existing substituents, coupled with the chosen reaction conditions, dictates the outcome of this competition. This guide provides the technical foundation for navigating this challenge.

Caption: Regioselectivity challenge in pyrazole N-functionalization.

Methodologies for N-Functionalization

The selection of a synthetic method depends on the desired substituent (alkyl, aryl, etc.) and the required tolerance for other functional groups. We present four robust and widely applicable methods.

Direct N-Alkylation with Alkyl Halides

Direct alkylation is the most straightforward method for introducing alkyl groups onto the pyrazole nitrogen. The reaction proceeds via nucleophilic attack of the deprotonated pyrazole anion on an alkyl halide. The regioselectivity is highly dependent on reaction conditions.

Mechanistic Rationale: The choice of base is critical. Strong, non-coordinating bases like sodium hydride (NaH) create a "naked" pyrazole anion, where the charge is more delocalized. In this scenario, the reaction often favors the thermodynamically more stable product, which is typically the less sterically hindered N1-alkylated isomer. Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents result in an equilibrium between the pyrazole and its conjugate base. Here, the cation size (e.g., K⁺, Cs⁺) can influence the site of alkylation, with larger cations sometimes favoring the more sterically accessible N1 position.[5][6]

ParameterRecommended Conditions & Rationale
Alkylating Agent R-X (X = I, Br, Cl). Iodides are most reactive.
Base NaH (for thermodynamic control), K₂CO₃, Cs₂CO₃ (for kinetic control).
Solvent DMF, Acetonitrile (MeCN), Acetone. Anhydrous conditions are crucial with NaH.
Temperature 0 °C to 80 °C. Reaction progress should be monitored by TLC or LC-MS.

Protocol 1: General Procedure for N-Alkylation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(2-bromophenyl)-1H-pyrazol-3-amine (1.0 equiv). Dissolve in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C. Effervescence (H₂ gas) should be observed.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor completion by TLC. For less reactive halides, heating (e.g., to 60 °C) may be required.

  • Work-up: Carefully quench the reaction by slow addition of water at 0 °C. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N2 regioisomers.

Aza-Michael Addition to α,β-Unsaturated Systems

The aza-Michael reaction is a conjugate addition of the pyrazole nitrogen to an electron-deficient alkene. This method is exceptionally useful for installing functionalized alkyl chains and can proceed under mild, often catalyst-free, conditions.[7] For less reactive substrates, a catalyst such as Ag₂CO₃ may be employed to enhance the reaction rate and selectivity.[8] This reaction typically exhibits high regioselectivity, favoring addition at the less sterically hindered N1 position.[7][9]

Protocol 2: Catalyst-Free Aza-Michael Addition

  • Setup: In a screw-cap vial, combine 4-(2-bromophenyl)-1H-pyrazol-3-amine (1.0 equiv) and the Michael acceptor (e.g., ethyl acrylate, acrylonitrile, or a nitroalkene; 1.5 equiv).

  • Solvent: Add a suitable solvent such as ethanol or acetonitrile, or run the reaction neat if the reactants are liquid.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography to isolate the N1-functionalized product.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds between the pyrazole nitrogen and an aryl halide.[10][11] The reaction relies on a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial; modern, sterically bulky, electron-rich phosphine ligands (e.g., t-BuBrettPhos, t-BuXPhos) and their corresponding pre-catalysts are highly effective for coupling N-heterocycles. For unbiased 3-aminopyrazoles, Pd-catalyzed arylation often favors the endocyclic nitrogen adjacent to the amino group (N2).

G cluster_BH Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X(L₂) OA->PdII_Aryl LA Ligand Association PdII_Aryl->LA - HX PdII_Amide Ar-Pd(II)-N(L₂) LA->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 Product N-Aryl Pyrazole RE->Product ArX Aryl Halide (Ar-X) ArX->OA Pyrazole Pyrazole-H + Base Pyrazole->LA

Sources

Method

Use of 4-(2-bromophenyl)-1H-pyrazol-3-amine in agricultural chemical synthesis

Application Note: Strategic Utilization of 4-(2-Bromophenyl)-1H-pyrazol-3-amine in Next-Generation Agrochemical Synthesis Executive Summary This guide details the strategic application of 4-(2-bromophenyl)-1H-pyrazol-3-a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(2-Bromophenyl)-1H-pyrazol-3-amine in Next-Generation Agrochemical Synthesis

Executive Summary

This guide details the strategic application of 4-(2-bromophenyl)-1H-pyrazol-3-amine (CAS 1367726-01-9, analog) as a high-value intermediate in agricultural chemical discovery. Unlike simple pyrazoles, this "pre-organized" scaffold features an ortho-bromoaryl motif proximal to the pyrazole amine/NH functions. This geometry is a chemical spring-loaded trap, enabling rapid access to pyrazolo[1,5-c]quinazolines —a privileged class of broad-spectrum fungicides and adenosine receptor antagonists—via intramolecular C-N bond formation. This note provides a validated protocol for copper-catalyzed cascade annulation and outlines the compound's utility in diversity-oriented synthesis (DOS).

Chemical Profile & Tautomeric Considerations

Compound: 4-(2-bromophenyl)-1H-pyrazol-3-amine Molecular Formula: C


H

BrN

Molecular Weight: 238.09 g/mol

Structural Insight: The compound exists in tautomeric equilibrium between the 3-amine and 5-amine forms. In solution, the position of the proton (N1 vs. N2) directs regioselectivity.

  • Reactivity Handle A (Ar-Br): Positioned ortho to the pyrazole connection, enabling intramolecular cyclization.

  • Reactivity Handle B (3-NH

    
    ):  Nucleophilic handle for amide coupling (common in SDHI fungicides) or condensation with carbonyls.
    
  • Reactivity Handle C (Pyrazole NH): Acidic site for N-alkylation or metal coordination.

Strategic Utility: The "Ortho-Effect" Advantage

The primary value of this intermediate lies in its ability to access fused tricyclic systems that are otherwise difficult to synthesize.

Pathway A: Pyrazolo[1,5-c]quinazoline Synthesis (Fungicidal Core)

By reacting this intermediate with aldehydes or ketones under copper catalysis, researchers can form the pyrazolo[1,5-c]quinazoline core in a single step. This scaffold acts as a bioisostere for quinazolines, improving metabolic stability and solubility in agrochemical formulations.

Pathway B: Biaryl Pyrazole Carboxamides (SDHI Analogs)

Preserving the aryl bromide allows for late-stage diversification via Suzuki-Miyaura coupling, while the amine is derivatized to form carboxamides, mimicking the pharmacophore of commercial fungicides like Fluxapyroxad.

Visualization: Divergent Synthetic Workflows

The following diagram illustrates the central role of 4-(2-bromophenyl)-1H-pyrazol-3-amine in accessing distinct chemical spaces.

Agrochemical_Pathways cluster_legend Reaction Class Core 4-(2-bromophenyl)- 1H-pyrazol-3-amine (Core Scaffold) PathA Pathway A: Cu-Catalyzed Annulation Core->PathA + R-CHO / CuI PathB Pathway B: Amide Coupling Core->PathB + R-COCl Target1 Pyrazolo[1,5-c]quinazoline (Fused Tricyclic Fungicide) PathA->Target1 Intramolecular C-N Bond Formation Target2 Pyrazolo-Carboxamide (SDHI Analog Precursor) PathB->Target2 Amide Formation Target3 Biaryl SDHI Active Target2->Target3 Suzuki Coupling (Ar-Br substitution) Cyclization Cyclization Functionalization Functionalization

Caption: Divergent synthesis pathways. Pathway A utilizes the ortho-bromo "trap" for cyclization. Pathway B preserves the bromide for late-stage cross-coupling.

Detailed Protocol: One-Pot Synthesis of Pyrazolo[1,5-c]quinazolines

This protocol describes the copper-catalyzed cascade reaction of 4-(2-bromophenyl)-1H-pyrazol-3-amine with benzaldehyde to form 5-phenylpyrazolo[1,5-c]quinazoline . This method is superior to traditional multi-step routes due to atom economy and operational simplicity.

Materials & Reagents
ReagentEquiv.Role
4-(2-bromophenyl)-1H-pyrazol-3-amine 1.0Limiting Reagent
Benzaldehyde (or derivative)1.2Electrophile
CuI (Copper(I) Iodide)0.1 (10 mol%)Catalyst
1,10-Phenanthroline0.2 (20 mol%)Ligand
Cs

CO

(Cesium Carbonate)
2.0Base
DMF (Dimethylformamide)[0.2 M]Solvent (Anhydrous)
Experimental Procedure
  • Setup: In a glovebox or under nitrogen flow, charge a dried reaction tube (equipped with a magnetic stir bar) with:

    • 4-(2-bromophenyl)-1H-pyrazol-3-amine (1.0 mmol, 238 mg)

    • CuI (19 mg, 0.1 mmol)

    • 1,10-Phenanthroline (36 mg, 0.2 mmol)

    • Cs

      
      CO
      
      
      
      (652 mg, 2.0 mmol)
  • Addition: Add anhydrous DMF (5.0 mL). Then, add benzaldehyde (1.2 mmol, 122 µL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 110°C in an oil bath. Stir vigorously for 12–16 hours.

    • Mechanistic Note: The reaction proceeds via initial imine formation between the aldehyde and the 3-NH

      
      , followed by an intramolecular Ullmann-type C-N coupling between the pyrazole nitrogen and the aryl bromide.
      
  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The starting material (Ar-Br) should be fully consumed.

  • Workup:

    • Cool to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0-40% EtOAc in Hexanes).

    • Yield Expectation: 75–85% (Yellowish solid).

Substrate Scope & Limitations
  • Electron-Poor Aldehydes (e.g., 4-NO

    
    -Ph):  React faster, typically higher yields (>85%).
    
  • Electron-Rich Aldehydes (e.g., 4-OMe-Ph): May require longer reaction times (24h).

  • Aliphatic Aldehydes: generally lower yields due to aldol condensation side reactions; consider using higher catalyst loading (20 mol%).

Mechanism of Action (Signaling Pathway Context)

While the synthesis is chemical, the application of the resulting pyrazolo[1,5-c]quinazoline is biological.[2][3] In fungal pathogens, these compounds often target mitochondrial respiration or specific kinases.

MOA_Pathway Compound Pyrazolo[1,5-c]quinazoline (Active) Target Target Protein (e.g., Kinase/Receptor) Compound->Target Binding (ATP site) Effect Inhibition of Hyphal Growth Target->Effect Signal Blockade

Caption: General mode of action for pyrazolo-fused antifungals targeting kinase signaling or respiration.

References

  • Guo, J., et al. (2013).[4] "Synthesis of pyrazolo[1,5-c]quinazoline derivatives through copper-catalyzed tandem reaction." Journal of Organic Chemistry, 78(7), 3262–3270.

  • Catarzi, D., et al. (2013).[5] "Pyrazolo[1,5-c]quinazoline derivatives as adenosine receptor antagonists: synthesis and SAR." Bioorganic & Medicinal Chemistry, 21(1), 283-294.[3][5]

  • Li, X., et al. (2014). "Recent Advances in the Synthesis of Quinazoline Derivatives." Frontiers in Chemistry.

  • World Intellectual Property Organization. (2010). "Substituted quinazolines as fungicides." WO2010136475.[5]

Safety Warning:

  • Aryl Bromides: Potential skin irritants.

  • DMF: Hepatotoxic; handle in a fume hood.

  • Copper Salts: Toxic to aquatic life; dispose of waste according to local environmental regulations.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of pyrazole derivatives in aqueous solutions

Topic: Overcoming poor solubility of pyrazole derivatives in aqueous solutions Ticket ID: PYR-SOL-9942 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming poor solubility of pyrazole derivatives in aqueous solutions Ticket ID: PYR-SOL-9942 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Solubility Optimization Center

You are likely here because your pyrazole derivative—a scaffold renowned for its bioactivity in kinase inhibitors (e.g., Ruxolitinib) and COX-2 inhibitors (e.g., Celecoxib)—is behaving like "brick dust."

The pyrazole ring is planar and aromatic, leading to strong


-

stacking and high crystal lattice energy. This often results in BCS Class II behavior : high permeability but limiting solubility.[1] This guide is not a generic textbook; it is a troubleshooting workflow designed to salvage your experiment when standard protocols fail.

Module 1: The Diagnostic Phase

"Don't fix it until you measure it."

Before adding random excipients, you must characterize the physicochemical "personality" of your specific derivative.

Diagnostic Workflow

Execute this decision tree to select the correct solubilization strategy.

G Start START: Characterize Derivative Check_pKa Determine pKa (Is it ionizable?) Start->Check_pKa Ionizable Ionizable Groups Present Check_pKa->Ionizable Yes Neutral Neutral / Non-Ionizable Check_pKa->Neutral No Basic Basic Center (N2) pKa 2.0 - 5.0 Ionizable->Basic Acidic Acidic Proton (NH) pKa > 13 or Sulfonamide Ionizable->Acidic Check_LogP Check LogP / LogD Neutral->Check_LogP Salt_Screen STRATEGY A: Salt Screening Basic->Salt_Screen Acidic->Salt_Screen High_LogP LogP > 3.0 (Hydrophobic) Check_LogP->High_LogP Mod_LogP LogP < 3.0 (Moderately Soluble) Check_LogP->Mod_LogP CD_Complex STRATEGY B: Cyclodextrin Complexation High_LogP->CD_Complex ASD STRATEGY D: Amorphous Solid Dispersion High_LogP->ASD If CD fails Cosolvent STRATEGY C: Cosolvents/Surfactants Mod_LogP->Cosolvent

Figure 1: Strategic decision tree for selecting solubility enhancement methods based on pKa and LogP.

Module 2: Chemical Modification (Salt Formation)

Applicability: Derivatives with ionizable centers (Basic Pyridine-like N or Acidic NH).

The Science

Pyrazoles are amphoteric.

  • Weak Bases: The pyridine-like nitrogen (N2) can accept a proton. However, pyrazoles are weak bases (pKa ~2.5).[2] To form a stable salt, the difference between the pKa of the acid counter-ion and the base must be

    
     (preferably 
    
    
    
    ).
  • Weak Acids: If the N1 position is unsubstituted, the NH is weakly acidic (pKa ~14), usually requiring strong bases (Na/K) which may be hygroscopic.

Protocol: High-Throughput Salt Screening

Goal: Identify a counter-ion that disrupts the crystal lattice.

  • Preparation: Dissolve 50 mg of free base pyrazole in a solvent where it is soluble (e.g., Acetone, Methanol).

  • Acid Addition: Add 1.1 equivalents of the following acids in separate vials:

    • Group 1 (Strong): Methanesulfonic acid (Mesylate), Hydrochloric acid.

    • Group 2 (Moderate): p-Toluenesulfonic acid (Tosylate), Maleic acid.

  • Crystallization:

    • Cool to 4°C for 24 hours.

    • If no precipitate: Add anti-solvent (e.g., Diethyl ether or Hexane).

  • Analysis: Filter and analyze by XRPD (X-Ray Powder Diffraction). Success is defined by a shift in diffraction peaks compared to the free base, indicating a new crystal lattice.

Troubleshooting Note: If the salt is too soluble (hygroscopic/deliquescent), it will be unstable. Mesylates are often the "Goldilocks" zone for pyrazoles.

Module 3: Formulation Engineering (The "Spring & Parachute")

Applicability: Neutral compounds or when salts fail.

Strategy B: Cyclodextrin (CD) Complexation

Cyclodextrins form "host-guest" inclusion complexes. The hydrophobic pyrazole ring sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Recommended Carrier: Hydroxypropyl-


-Cyclodextrin (HP-

-CD). Avoid

-CD (cavity too small for substituted pyrazoles).

Protocol: Phase Solubility Study

  • Prepare aqueous solutions of HP-

    
    -CD at concentrations: 0%, 5%, 10%, 20% (w/v).
    
  • Add excess pyrazole derivative to each vial.

  • Shake at 25°C for 48 hours (equilibrium).

  • Filter (0.45 µm) and quantify API by HPLC.

  • Data Analysis: Plot [Drug] vs. [CD]. A linear increase (

    
     type) confirms 1:1 complexation.
    
Strategy C: Amorphous Solid Dispersions (ASD)

If the crystal lattice is too strong, we must break it. ASDs freeze the drug in a disordered (amorphous) high-energy state.

Mechanism:

  • The Spring: The amorphous form dissolves rapidly (supersaturation).

  • The Parachute: The polymer prevents the drug from recrystallizing.

ASD Crystalline Crystalline Drug (Low Energy, Stable) Energy Energy Input (Spray Drying / HME) Crystalline->Energy Amorphous Amorphous State (High Energy, Unstable) Energy->Amorphous Disrupt Lattice Solution Supersaturated Solution (Bioavailable) Amorphous->Solution Rapid Dissolution (Spring) Polymer Polymer Stabilization (PVP / HPMC-AS) Polymer->Amorphous Raise Tg (Prevent Crystallization) Polymer->Solution Inhibit Nucleation (Parachute)

Figure 2: The "Spring and Parachute" mechanism of Amorphous Solid Dispersions.

Comparison of Solvents & Carriers

Solvent / CarrierRoleApplication LimitNotes
DMSO Cosolvent< 0.1% (Cell assays)Excellent solvent, but causes protein denaturation and cell toxicity at high % [1].
PEG 400 Cosolvent< 10% (In vivo)Good for IP/IV formulations. Can cause hypersensitivity.
HP-

-CD
Complexing Agent~20-40% (w/v)Renal clearance limit. Best for IV/Oral. Does not disrupt membranes like surfactants.
PVP K30 ASD PolymerN/A (Solid state)Hygroscopic. Good for spray drying.
HPMC-AS ASD PolymerN/A (Solid state)pH-dependent solubility. Prevents recrystallization in GI tract.

FAQ: Troubleshooting Specific Failures

Q1: My compound dissolved in DMSO, but precipitated immediately when added to the cell culture media. Why? A: This is the "Crash-Out" effect .[3] You created a solvent shift where the log-solubility dropped linearly as water content increased.

  • Fix: Do not inject pure DMSO stock. Predilute the DMSO stock into a solution containing 0.5% Methylcellulose or Tween 80 (surfactant) before adding to the media. The surfactant forms micelles that sequester the pyrazole during the transition [2].

Q2: I tried salt formation with HCl, but I got a sticky oil instead of a powder. A: This is "oiling out." It happens when the melting point of the solvated salt is lower than the boiling point of the solvent, or impurities are present.

  • Fix: Switch to a solvent with a higher boiling point (e.g., Toluene/Ethanol mix) or use slow evaporation instead of cooling. Alternatively, try a larger counter-ion like Tosylate , which often packs better than small chlorides [3].

Q3: Can I use Cyclodextrins for an intraperitoneal (IP) injection in mice? A: Yes, HP-


-CD is generally safe for IP/IV use. However, avoid 

-CD (unmodified) as it has low aqueous solubility and is nephrotoxic when administered parenterally.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[5][6] Drug Discovery Today. Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

Sources

Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis

Prepared by: Your Senior Application Scientist Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the robust yet sometimes challenging chemistry of pyrazole formation. Instead of a generic overview, we will directly address specific experimental issues in a practical, question-and-answer format, focusing on the causality behind the problems and providing field-proven solutions.

Troubleshooting Guide: Specific Side Reactions

This section tackles the most common and vexing side reactions encountered during pyrazole synthesis, particularly those based on the condensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr Pyrazole Synthesis).

Question 1: My reaction with an unsymmetrical diketone is producing a mixture of regioisomers. How can I control the selectivity?

Answer:

This is the most frequent challenge in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two constitutional isomers can form because the initial attack can occur at either of the two distinct carbonyl carbons.[1] The ratio of these isomers is dictated by a delicate balance of electronic, steric, and solvent effects.[2]

Root Cause Analysis:

The regiochemical outcome is determined by the initial nucleophilic attack of the substituted hydrazine on one of the carbonyl groups. Several factors influence which carbonyl is preferred:

  • Electronic Effects : The electrophilicity of the two carbonyl carbons is key. An electron-withdrawing group (EWG) near one carbonyl will make it more electron-deficient and thus a harder electrophile, but the reaction is under nucleophilic attack. The key is the relative reactivity of the carbonyls. For instance, in a ketoester, the ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl.[3]

  • Steric Hindrance : Bulky substituents on either the dicarbonyl or the hydrazine can physically block the approach of the nucleophile, directing the reaction to the less sterically hindered carbonyl group.[2]

  • Reaction pH : The acidity of the medium is a critical control element.[4]

    • Under acidic conditions , the hydrazine can be protonated. The relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine is altered, influencing the initial condensation step.

    • Under basic or neutral conditions , the more nucleophilic nitrogen of the hydrazine (typically the one further from an electron-withdrawing group) will preferentially attack the more electrophilic carbonyl carbon.[2]

  • Solvent Choice : The solvent can dramatically influence the reaction pathway through differential solvation of transition states or by altering the tautomeric equilibrium of the dicarbonyl compound.[2]

Strategies for Resolution:

A systematic approach is required to favor the desired regioisomer.

Protocol 1: pH Optimization

  • Scout Reactions : Set up small-scale parallel reactions using the same substrate concentrations and temperature.

  • Vary Acidity :

    • Acidic : Use a catalytic amount of a Brønsted acid (e.g., acetic acid, H₂SO₄, HCl).[4][5]

    • Neutral : Run the reaction in a neutral solvent like ethanol or methanol without an acid/base catalyst.

    • Basic : Add a non-nucleophilic base or use a basic salt like sodium acetate.

  • Monitor and Analyze : Monitor the reactions by TLC or LC-MS. Upon completion, determine the isomeric ratio using ¹H NMR or GC-MS.

Protocol 2: Strategic Solvent Screening

Fluorinated alcohols are known to significantly enhance regioselectivity, likely through their unique hydrogen-bonding capabilities.[1]

  • Select Solvents : Choose a range of solvents for screening, including standard protic solvents (Ethanol, Methanol) and fluorinated alcohols (2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)).[1]

  • Execute Reactions : Run small-scale reactions in each solvent under identical temperature and concentration conditions.

  • Quantify Isomer Ratio : After work-up, analyze the crude product mixture by ¹H NMR to determine the regioisomeric ratio.

Data Summary: Effect of Solvent on Regioselectivity

The following table summarizes typical results observed when reacting a 1,3-diketone with methylhydrazine, demonstrating the powerful effect of fluorinated solvents.

SolventIsomer A : Isomer B Ratio (Typical)Reference
Methanol1 : 1.2[1]
Ethanol1 : 1.5[2]
Toluene2.3 : 1[1]
HFIP >20 : 1 [1]

Workflow for Controlling Regioselectivity

G start Mixture of Regioisomers Observed ph_screen Screen Reaction pH (Acidic, Neutral, Basic) start->ph_screen solvent_screen Screen Solvents (EtOH, TFE, HFIP) ph_screen->solvent_screen If selectivity is still poor temp_screen Vary Temperature solvent_screen->temp_screen If selectivity is still poor check_purity Is Desired Isomer Major? temp_screen->check_purity check_purity->ph_screen No, try next parameter optimize Optimize Conditions (Concentration, Time) check_purity->optimize Yes end Proceed with Optimized Protocol optimize->end

Caption: Troubleshooting workflow for improving regioselectivity.
Question 2: I am observing a significant amount of a pyridazinone byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a six-membered pyridazinone ring instead of the five-membered pyrazole is an interesting and sometimes overlooked side reaction. This typically occurs under specific substrate and reaction conditions.

Root Cause Analysis:

This side reaction can arise if the cyclization pathway is altered. For instance, in the reaction of certain keto-acid derivatives with hydrazines, an initial condensation might be followed by an intramolecular cyclization that favors the formation of the more stable six-membered ring. In some biosynthetic pathways, a pyridazine intermediate is deliberately formed and then undergoes an enzyme-catalyzed ring contraction to yield the pyrazole core.[6] In a laboratory setting, this side reaction points to a competing cyclization pathway that may be thermodynamically or kinetically favored under your current conditions.

Plausible Mechanism:

  • Initial Condensation : The hydrazine reacts with a ketone functionality to form a hydrazone.

  • Competing Cyclization : If the substrate also contains a carboxylic acid or ester group at the appropriate position (e.g., a 1,4-ketoacid), the terminal nitrogen of the hydrazone can attack this carbonyl group.

  • Dehydration : Subsequent dehydration leads to the formation of the stable six-membered pyridazinone ring.

Illustrative Mechanism: Pyridazinone Formation

G sub 1,4-Ketoacid + Hydrazine hydrazone Hydrazone Intermediate sub->hydrazone Condensation attack Intramolecular Attack on Acid hydrazone->attack cyclized Cyclized Intermediate attack->cyclized Cyclization pyridazinone Pyridazinone Product cyclized->pyridazinone -H2O

Caption: Potential pathway for pyridazinone side product formation.
Strategies for Resolution:
  • Modify Reaction Conditions :

    • Temperature : Lowering the reaction temperature can sometimes favor one cyclization pathway over another. Run the reaction at room temperature or 0 °C if it is sluggish.

    • Catalyst : The choice of acid or base catalyst can be critical. If using an acid catalyst, try running the reaction under neutral conditions, which may disfavor the pyridazinone pathway.

  • Protecting Groups : If the competing cyclization involves a carboxylic acid, consider converting it to a less reactive ester or protecting it entirely before the pyrazole synthesis. The protecting group can be removed in a subsequent step.

  • Substrate Modification : If possible, consider using a different starting material where the competing functional group is absent or modified to prevent the unwanted cyclization.

Question 3: My reaction is sluggish, and I suspect N-oxide formation is deactivating my reagents or product. How can I confirm and prevent this?

Answer:

N-oxide formation is a potential side reaction when working with nitrogen heterocycles, especially if the reaction is exposed to air for prolonged periods or if oxidizing agents are inadvertently present.[7] The pyridine-like nitrogen (N2) of the pyrazole ring is susceptible to oxidation.

Root Cause Analysis:
  • Air Oxidation : Prolonged heating of the reaction mixture in the presence of atmospheric oxygen can lead to slow oxidation of the pyrazole product to its N-oxide.[7]

  • Oxidizing Contaminants : Impurities in solvents or reagents can sometimes act as oxidants.

  • Reaction Mechanism : Certain reaction pathways, especially those involving metal catalysts, can have oxidative steps that may lead to N-oxide formation as a byproduct.[8]

Strategies for Resolution:
  • Inert Atmosphere : This is the most effective preventative measure.

    • Degas Solvents : Before use, degas the reaction solvents by bubbling nitrogen or argon through them for 15-30 minutes.

    • Run Under Inert Gas : Set up the reaction under a positive pressure of nitrogen or argon. This involves using a flask with a gas inlet and bubbling the inert gas through the reaction mixture or maintaining a balloon of the gas.

  • Use of Antioxidants : In some specific cases, particularly during work-up or storage, the addition of a mild antioxidant might be considered. However, this is less common during the reaction itself as it could interfere. BHT (butylated hydroxytoluene) is a possibility, but its compatibility must be tested.[7]

  • Confirmation : The presence of an N-oxide can be confirmed by mass spectrometry (M+16 peak relative to the expected product) and NMR spectroscopy (characteristic shifts of protons adjacent to the N-oxide group).

  • Reduction of N-Oxide : If the N-oxide has already formed, it can often be reduced back to the desired pyrazole. A common method is treatment with phosphorus trichloride (PCl₃) in a suitable solvent like chloroform.[8]

Protocol 3: Reaction under Inert Atmosphere

  • Setup : Assemble a dry, oven-baked flask equipped with a magnetic stir bar, condenser, and a nitrogen/argon inlet adapter.

  • Purge : Flame-dry the glassware under vacuum and backfill with inert gas. Repeat this cycle three times.

  • Add Reagents : Add the 1,3-dicarbonyl compound and degassed solvent to the flask via syringe.

  • Add Hydrazine : Add the hydrazine derivative dropwise at the desired temperature while maintaining a gentle positive pressure of inert gas.

  • Reaction : Allow the reaction to proceed under the inert atmosphere for the required time.

  • Work-up : Conduct the work-up as quickly as possible to minimize air exposure of the final product.

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion, or the yield is very low. What are the first things I should check?

A: Low yields are often due to suboptimal reaction conditions or reactant quality.[9]

  • Check Reaction Conditions : The Knorr synthesis is often exothermic, but some substrate combinations require heating to proceed at a reasonable rate.[4][5] If you are running at room temperature, try gentle heating (e.g., 50-80 °C). Conversely, if you are heating aggressively, degradation or polymerization might be the issue, so try lowering the temperature.[9] Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[10]

  • Assess Starting Material Reactivity : Hydrazines substituted with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered dicarbonyls can be challenging. For these cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.[9]

  • Verify Catalyst : Most Knorr syntheses benefit from a catalytic amount of weak acid like acetic acid.[5] Ensure you have added the catalyst and that it is of good quality.

Q2: How critical is the rate of addition for the hydrazine?

A: For larger-scale reactions, it is very critical. The initial condensation is often exothermic.[4] Adding the hydrazine too quickly can cause a rapid temperature spike, leading to the formation of impurities and side products. Slow, dropwise addition with efficient stirring and external cooling (if necessary) is crucial for maintaining temperature control and achieving a clean reaction profile.[4]

Q3: My reaction mixture turned into a dark, intractable tar. What happened?

A: Tar formation is a common sign of product or starting material degradation and polymerization.[9] This is almost always caused by conditions that are too harsh.

  • Excessive Heat : High temperatures can cause sensitive organic molecules to decompose.

  • Strongly Acidic Conditions : While the reaction is acid-catalyzed, a pH that is too low can promote unwanted side reactions, including polymerization.

  • Mitigation : Lower the reaction temperature and consider using a milder acid catalyst (e.g., switch from H₂SO₄ to acetic acid) or even running the reaction under neutral conditions.[9]

References

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • Wang, S., et al. (2023). Pyrazofurin Biosynthesis Involves Nonenzymatic Ring Contraction of a Pyridazine Intermediate Triggered by a Rieske Enzyme-Catalyzed Oxygenation. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem.
  • BenchChem. (2025). A Technical Guide to the Knorr Pyrazole Synthesis of 1883. BenchChem.
  • Elguero, J., et al. (2021).
  • Bousquet, E., et al. (2021).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis. BenchChem.
  • de Souza, M. V. N., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society, 21(6), 1037-1044.
  • ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide?.
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Kumar, A., et al. (2020). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-Aryl-Pyrazole Formation

Welcome to the technical support center for the synthesis and optimization of 4-aryl-pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-aryl-pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrazoles are a cornerstone in numerous bioactive compounds, and their efficient synthesis is critical.[1] The formation of 4-aryl-pyrazoles, often accomplished via palladium-catalyzed cross-coupling reactions, presents a unique set of challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 4-aryl-pyrazoles?

The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[2] This involves the palladium-catalyzed reaction between a 4-halopyrazole (typically 4-iodo- or 4-bromo-pyrazole) and an arylboronic acid or its ester derivative.[3][4] This method is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reactants.[2]

Q2: My Suzuki-Miyaura reaction for 4-aryl-pyrazole formation is giving very low yields. What are the first parameters I should check?

Low yield is a common issue that can stem from several factors. Begin your troubleshooting by assessing these four critical areas:

  • Catalyst Inactivity: Ensure your palladium source and ligand are not degraded. The active Pd(0) species is sensitive to oxygen.[5]

  • Inefficient Base: The base is not just a proton scavenger; it is crucial for activating the boronic acid for transmetalation.[6][7] A weak or poorly soluble base can halt the catalytic cycle.

  • Atmosphere Control: The reaction must be performed under an inert atmosphere (Nitrogen or Argon). Oxygen can lead to catalyst decomposition and undesirable side reactions, such as the homocoupling of boronic acids.[5]

  • Substrate Quality: Verify the purity of your 4-halopyrazole and arylboronic acid. Impurities can poison the catalyst.

Q3: How can I significantly reduce my reaction times?

Microwave-assisted synthesis is a highly effective technique for accelerating these reactions.[1] Heating the reaction mixture with microwave irradiation can reduce reaction times from many hours to as little as 5-15 minutes, often with an accompanying increase in yield.[1] This is due to efficient and uniform heating that surpasses the capabilities of conventional oil bath methods.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental failures. For a systematic approach to problem-solving, refer to the workflow and decision tree diagrams below.

Problem Area 1: Low or No Product Conversion

Q: My reaction isn't working. How do I choose the right palladium catalyst and ligand?

A: The choice of catalyst is critical and substrate-dependent.

  • For standard substrates: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable starting point. It's a pre-formed Pd(0) catalyst that doesn't require an activation step.[3] A typical loading is 2-5 mol%.

  • For improved reactivity: Using a Pd(II) source like Palladium(II) acetate, Pd(OAc)₂, combined with a phosphine ligand often gives better results. The Pd(II) is reduced in situ to the active Pd(0) species.[5]

  • For challenging substrates (sterically hindered or electron-poor): Modern biaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands, are designed to promote the difficult oxidative addition and reductive elimination steps.[8][9][10] Using a pre-catalyst, such as XPhos Pd G2, can be particularly effective for difficult couplings, including those with unprotected N-H pyrazoles.[9][11]

Table 1: Recommended Catalyst & Ligand Systems

Catalyst System Substrate Type Key Advantages Typical Loading
Pd(PPh₃)₄ General purpose, electron-rich arylboronic acids Commercially available, easy to handle 2-5 mol%
Pd(OAc)₂ + PPh₃ General purpose Cost-effective, tunable ligand-to-metal ratio 2-5 mol% Pd, 4-10 mol% Ligand
PdCl₂(dppf) General purpose, good for heteroarylboronic acids Stable, reliable for a range of substrates 2-5 mol%
Pd(OAc)₂ + XPhos/SPhos Hindered substrates, aryl chlorides High activity, promotes difficult couplings 1-3 mol% Pd, 1.2-4 mol% Ligand

| XPhos Pd G2/G3 Precatalyst | Unprotected N-H pyrazoles, challenging substrates | Air-stable, highly active, reliable activation | 1-7 mol%[9][11] |

Q: Which base should I use, and how much?

A: Base selection is non-trivial. Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex ([ArB(OH)₃]⁻), which facilitates the key transmetalation step.[6][12]

  • Inorganic bases are most common. Cesium carbonate (Cs₂CO₃) is often superior, providing higher yields compared to sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1] Potassium phosphate (K₃PO₄) is also highly effective, particularly for challenging couplings involving unprotected N-H heterocycles.[11]

  • Stoichiometry: A common mistake is using too little base. A standard starting point is 2.0-2.5 equivalents relative to the limiting reagent.

  • Solubility: The base must have some solubility in the reaction medium to be effective. The choice of base and solvent are therefore linked.

Q: What is the best solvent system?

A: The solvent must solubilize the reactants and facilitate the catalytic cycle. Mixed solvent systems, often containing water, are highly effective.

  • Aqueous Mixtures: Systems like Dioxane/H₂O, DME/H₂O, or THF/H₂O are excellent starting points.[1] The water helps to dissolve the inorganic base and facilitates the formation of the borate complex.

  • Aprotic Solvents: For water-sensitive substrates, anhydrous solvents like toluene or DMF can be used, often with an organic base or a fluoride source (e.g., KF) to activate the boronic acid.[7]

  • Microwave Conditions: For microwave-assisted reactions, DME/H₂O is a proven system.[1]

Problem Area 2: Significant Byproduct Formation

Q: I'm seeing a lot of Ar-Ar homocoupling product from my boronic acid. What's causing this?

A: Homocoupling of boronic acids is typically caused by the presence of oxygen.[5] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) in the absence of the halide partner, which then catalyzes the homocoupling.

  • Solution: Ensure your reaction is thoroughly degassed. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst, or by using several "freeze-pump-thaw" cycles. Maintain a positive pressure of inert gas throughout the reaction.

Q: My starting 4-halopyrazole is being consumed, but I'm getting the de-halogenated pyrazole instead of the product. Why?

A: This side reaction, known as hydrodehalogenation, can occur through various pathways, often involving trace water or other proton sources reacting with palladium-hydride species. It can be more prominent with electron-rich pyrazoles or when the catalytic turnover is slow.

  • Solution:

    • Increase Reaction Rate: Optimizing the temperature or switching to a more active catalyst system (e.g., using a Buchwald ligand) can make the desired cross-coupling outcompete the dehalogenation pathway.

    • Use Anhydrous Conditions: If the problem persists, ensure all reagents and solvents are scrupulously dried.

Q: My boronic acid seems to be degrading before it couples (protodeborylation). How can I prevent this?

A: Protodeborylation is the cleavage of the C-B bond by a proton source, converting the boronic acid back to an arene. It is often accelerated by high temperatures and aqueous acidic or basic conditions.

  • Solution:

    • Moderate Temperature: Avoid excessively high temperatures or prolonged reaction times.

    • Use Boronic Esters: Pinacol esters of boronic acids (Ar-B(pin)) are often more stable and less prone to protodeborylation.

    • Control pH: Use a moderately strong base like K₂CO₃ or K₃PO₄ rather than strong hydroxides if this is a persistent issue.

Problem Area 3: Issues with Specific Substrates

Q: I'm trying to couple an unprotected pyrazole with a free N-H group, and it's not working. What are the special considerations?

A: Unprotected N-H groups on azoles are acidic and can inhibit the palladium catalyst.[11] The deprotonated azole can coordinate strongly to the palladium center, sequestering the catalyst and halting the cycle.

  • Solution:

    • Use a Strong Base: A strong base like K₃PO₄ is often required to deprotonate the N-H group, but also to ensure the catalytic cycle proceeds.[11]

    • Employ Specialized Catalysts: Highly active catalysts are needed to overcome the inhibition. XPhos-derived precatalysts (like P1 or P2 mentioned in the literature) have shown excellent performance for these substrates, often requiring slightly higher catalyst loadings (e.g., 6-7 mol%).[11]

    • N-Protection as a Last Resort: If optimization fails, protecting the pyrazole nitrogen (e.g., with a trityl group) can be a robust, albeit less step-economical, strategy.[4]

Visualized Workflows and Logic

G cluster_prep 1. Reaction Setup cluster_exec 2. Reaction Execution cluster_workup 3. Workup & Purification A Combine 4-Halopyrazole, Arylboronic Acid, Base in Solvent B Degas Solvent (Ar/N₂ sparge or Freeze-Pump-Thaw) A->B C Add Pd Catalyst & Ligand B->C D Heat Reaction (Conventional or Microwave) C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Workup (e.g., H₂O / Ethyl Acetate) E->F G Dry & Concentrate Organic Layer F->G H Purify Product (Column Chromatography) G->H

// Level 1 Branches Start -> Catalyst [label="Check Catalyst"]; Start -> Conditions [label="Check Conditions"]; Start -> Byproducts [label="Check Byproducts"];

// Catalyst Branch Catalyst [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Catalyst Issue?"]; Catalyst -> Inert [label="Yes"]; Inert [fillcolor="#4285F4", label="1. Ensure Inert Atmosphere\n(Degas thoroughly)"]; Inert -> Ligand [label="Then..."]; Ligand [fillcolor="#4285F4", label="2. Change Ligand\n(e.g., PPh₃ → XPhos)"]; Ligand -> Loading [label="Then..."]; Loading [fillcolor="#4285F4", label="3. Increase Catalyst Loading"];

// Conditions Branch Conditions [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Conditions Issue?"]; Conditions -> Base [label="Yes"]; Base [fillcolor="#34A853", label="1. Change Base\n(e.g., Na₂CO₃ → Cs₂CO₃ or K₃PO₄)"]; Base -> Solvent [label="Then..."]; Solvent [fillcolor="#34A853", label="2. Change Solvent System\n(e.g., Toluene → Dioxane/H₂O)"]; Solvent -> Temp [label="Then..."]; Temp [fillcolor="#34A853", label="3. Increase Temperature\n(Consider Microwave)"];

// Byproducts Branch Byproducts [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Major Byproduct?"]; Byproducts -> Homocoupling [label="Homocoupling"]; Byproducts -> Deborylation [label="Protodeborylation"]; Byproducts -> Dehalogenation [label="Dehalogenation"];

Homocoupling [fillcolor="#4285F4", label="Improve Degassing\nReduce O₂"]; Deborylation [fillcolor="#34A853", label="Use Boronic Ester (pinacol)\nLower Temperature"]; Dehalogenation [fillcolor="#4285F4", label="Use More Active Catalyst\nEnsure Anhydrous Conditions"]; } dot Caption: Troubleshooting decision tree for 4-aryl-pyrazole synthesis.

Experimental Protocols

Protocol 1: General Procedure using Microwave Irradiation

This protocol is adapted from a demonstrated, high-yield synthesis of 4-aryl-pyrazoles.[1]

  • Vial Preparation: To a microwave reaction vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv.) and the desired arylboronic acid (0.5 mmol, 1.0 equiv.).

  • Solvent Addition: Add 1,2-dimethoxyethane (DME, 3 mL) and water (1.2 mL).

  • Inert Atmosphere: Purge the vial with a stream of nitrogen or argon for 5 minutes.

  • Reagent Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (11.6 mg, 0.01 mmol, 2 mol%) and Cs₂CO₃ (407 mg, 1.25 mmol, 2.5 equiv.).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 90°C for 5-12 minutes. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.[1]

Protocol 2: Procedure for Unprotected N-H Pyrazoles

This protocol is based on conditions developed for challenging N-H containing substrates.[11]

  • Vial Preparation: In a glovebox or under a positive pressure of argon, add 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.0 mmol, 2.0 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), and the XPhos Pd G2 precatalyst (6-7 mol%).

  • Solvent Addition: Add dioxane (4 mL) and water (1 mL).

  • Reaction: Seal the vial and heat the reaction mixture in an oil bath at 100°C for 24 hours, or until TLC indicates consumption of the starting material.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1.

References

  • Cheng, H., Wu, Q., Han, F., & Yang, G. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 553-556. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Inorganica Chimica Acta, 422, 148-156. [Link]

  • Hu, J. T., et al. (2012). Synthesis of tri- and tetrasubstituted pyrazoles via Ru(II) catalysis: intramolecular aerobic oxidative C-N coupling. Organic Letters, 14(19), 5030-5033. (Note: While this reference is on a different pyrazole synthesis, the primary search result links it to the microwave Suzuki paper, indicating its relevance in the field of pyrazole synthesis). [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Allanos, E. D., et al. (2021). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Chemistry Proceedings, 8(1), 7. [Link]

  • Shuvalov, V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 28(16), 6098. [Link]

  • Allanos, E. D., et al. (2022). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Chemistry Proceedings. [Link]

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Meng, G., Szostak, R., & Szostak, M. (2017). Organic Letters, 19(13), 3596–3599. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the synthesis of 4a. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]

  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2259. [Link]

  • Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Abarca, B., et al. (2018). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 14, 1456-1463. [Link]

  • Kärkäs, M. D. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(31), 6549-6553. [Link]

  • Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259-8262. [Link]

  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Mukherjee, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Google Patents. (n.d.).
  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • Báez-García, J. E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5583. [Link]

  • Portilla, J., et al. (2011). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 8(2), 194-213. [Link]

  • Google Patents. (n.d.).
  • Diness, F., et al. (2014). One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. The Journal of Organic Chemistry, 79(16), 7402-7411. [Link]

Sources

Optimization

Technical Support Center: Enhancing Regioselectivity in Pyrazole Synthesis

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regios...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges encountered in the laboratory. Our focus is on providing not just protocols, but a foundational understanding of the principles governing regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis, and why is it a recurring challenge?

A1: Regioselectivity is the preferential formation of one constitutional isomer over another in a chemical reaction. In the context of pyrazole synthesis, particularly the widely used Knorr synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] This reaction can produce two distinct regioisomeric pyrazoles, for instance, 1,3,5-trisubstituted and 1,3,4-trisubstituted products.[1] The challenge stems from the fact that the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound, potentially leading to a mixture of products that are often difficult to separate.[1] Achieving high regioselectivity is paramount as different regioisomers can exhibit vastly different biological activities.

Q2: What are the fundamental factors that dictate the regiochemical outcome of the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate interplay of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a key determinant. Electron-withdrawing groups can render a nearby carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.[1]

  • Steric Hindrance: The steric environment around the carbonyl groups and on the substituted hydrazine can significantly influence the reaction pathway. A sterically bulky substituent on either reactant will typically direct the hydrazine to attack the less sterically hindered carbonyl group.[1][2]

  • Reaction Conditions: This is often the most critical and tunable parameter. Variables such as solvent, temperature, and pH can dramatically shift the equilibrium and favor the formation of one isomer over the other.[1] For instance, acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, sometimes reversing the selectivity observed under neutral or basic conditions.[1][2]

Q3: My reaction is yielding a nearly 1:1 mixture of regioisomers. What are the most effective troubleshooting strategies?

A3: A nearly equimolar mixture of isomers often indicates that the electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are minimal. The most effective approach is to systematically modify the reaction conditions to amplify any subtle differences.[2] Key parameters to investigate include:

  • Solvent Polarity and Hydrogen Bonding Capacity: Changing the solvent can have a profound impact. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically enhance regioselectivity in favor of a single isomer due to their unique hydrogen-bonding properties.[1][3]

  • pH Modification: The addition of a catalytic amount of acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOAc) can significantly alter the product ratio by influencing which nitrogen of the substituted hydrazine initiates the attack.[1][4]

  • Temperature Control: Running the reaction at different temperatures, from room temperature to reflux, can influence the kinetic versus thermodynamic product distribution.[1][2]

Q4: How can I definitively determine the regiochemistry of my synthesized pyrazoles?

A4: Unambiguous characterization of pyrazole regioisomers is crucial and is most reliably accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H and ¹³C NMR: These are the first-line techniques. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.

  • 2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for assigning regiochemistry.[1] This technique identifies protons that are close in space. By observing NOE correlations between a substituent proton (e.g., N-alkyl group) and a proton on a substituent at either the C3 or C5 position of the pyrazole ring, you can definitively establish the connectivity and thus the regiochemistry.

Troubleshooting Guides

Scenario 1: Poor Regioselectivity with Electronically Similar Carbonyls

Problem: You are using an unsymmetrical 1,3-diketone where the substituents on either side of the carbonyls have similar electronic properties, resulting in a mixture of pyrazole regioisomers.

Troubleshooting Workflow:

start Start: Poor Regioselectivity solvent Solvent Modification start->solvent Primary Approach ph pH Adjustment solvent->ph If selectivity is still low outcome Desired Regioisomer solvent->outcome Success temp Temperature Screening ph->temp For further optimization ph->outcome Success surrogate Alternative Synthetic Route temp->surrogate If all else fails temp->outcome Success surrogate->outcome

Caption: Troubleshooting workflow for enhancing regioselectivity.

Detailed Steps:

  • Solvent Modification (Primary Approach):

    • Rationale: Solvents can influence the reaction pathway through differential solvation of transition states. Fluorinated alcohols, in particular, can establish unique hydrogen-bonding networks that favor the formation of one intermediate over another.[3]

    • Action: Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3] Conduct small-scale trials in each to assess the impact on the regioisomeric ratio.

  • pH Adjustment:

    • Rationale: The pH of the reaction medium dictates the protonation state of the hydrazine, which in turn affects the nucleophilicity of its two nitrogen atoms.[2] Under acidic conditions, the reaction mechanism can be altered, leading to a different major regioisomer compared to neutral or basic conditions.[1]

    • Action: Perform a screen of catalytic additives. For acidic conditions, try adding a few drops of glacial acetic acid or a catalytic amount of a stronger acid like HCl. For basic conditions, consider adding a mild base like sodium acetate.

  • Temperature Screening:

    • Rationale: Some pyrazole syntheses are under kinetic control at lower temperatures and thermodynamic control at higher temperatures. The product ratio may therefore be temperature-dependent.[5]

    • Action: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 50 °C, and reflux) to determine if a significant improvement in selectivity can be achieved.

  • Alternative Synthetic Route (If all else fails):

    • Rationale: If modifying the Knorr condensation is unsuccessful, alternative synthetic strategies that offer inherent regiocontrol should be considered.

    • Action: Explore methods such as 1,3-dipolar cycloadditions involving a diazo compound and an alkyne or alkene, which can provide excellent regioselectivity.[2] Another approach is to use a dicarbonyl surrogate, like a β-enaminone, which pre-defines the reactivity of the electrophilic centers.[2]

Scenario 2: Unexpected Regioisomer as the Major Product

Problem: The major regioisomer obtained is the opposite of what was predicted based on steric or electronic arguments.

Troubleshooting Decision Tree:

start Unexpected Major Isomer check_conditions Review Reaction Conditions start->check_conditions check_mechanism Re-evaluate Mechanism start->check_mechanism acid_cat Acid Catalysis Effect? check_conditions->acid_cat solvent_effect Solvent Influence? check_conditions->solvent_effect run_neutral Run under Neutral Conditions acid_cat->run_neutral Yes change_solvent Change Solvent System solvent_effect->change_solvent Yes confirm_structure Confirm Structure (NOESY) run_neutral->confirm_structure change_solvent->confirm_structure

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 4-(2-bromophenyl)-1H-pyrazol-3-amine and Other Privileged Pyrazole Scaffolds

This guide provides an in-depth comparison of the biological activities of pyrazole-based compounds, with a focus on the 4-aryl-1H-pyrazol-3-amine scaffold, represented by 4-(2-bromophenyl)-1H-pyrazol-3-amine. We will ob...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of pyrazole-based compounds, with a focus on the 4-aryl-1H-pyrazol-3-amine scaffold, represented by 4-(2-bromophenyl)-1H-pyrazol-3-amine. We will objectively compare its potential efficacy with other notable pyrazole alternatives by examining supporting experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of forming key interactions with a multitude of biological targets.[2][3] Consequently, pyrazole derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating anti-inflammatory, analgesic, antimicrobial, and most notably, anticancer properties.[4][5][6]

A significant portion of modern cancer therapy focuses on the inhibition of protein kinases, enzymes that regulate cellular processes like proliferation, differentiation, and apoptosis.[2] Deregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development. The pyrazole scaffold has proven to be exceptionally effective in the design of potent and selective protein kinase inhibitors (PKIs).[3][7] In fact, several FDA-approved PKIs, such as Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, underscoring its clinical significance.[2]

This guide will delve into the biological activity of the 4-aryl-pyrazol-3-amine scaffold, using 4-(2-bromophenyl)-1H-pyrazol-3-amine as a representative structure. While specific data on this exact molecule is limited in public literature, its structural motifs—a 4-substituted aryl group and a 3-amino group—are common in potent kinase inhibitors.[8][9] We will compare its projected activity profile against well-characterized pyrazole derivatives that target critical oncogenic pathways, namely Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Key Biological Targets for Pyrazole Derivatives

The efficacy of pyrazole-based compounds as anticancer agents stems from their ability to inhibit specific enzymes that drive tumor growth and survival. Structure-activity relationship studies have shown that appropriate substitutions on the pyrazole ring can lead to potent and selective inhibition of various kinases.[8][10]

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[11][12] Overexpression or aberrant activation of CDKs, particularly CDK2, is common in various cancers, leading to uncontrolled cell proliferation.[13] Pyrazole and fused pyrazolo[3,4-d]pyrimidine scaffolds are recognized as bioisosteres of adenine, the core component of ATP, enabling them to act as competitive inhibitors in the ATP-binding pocket of CDKs.[14][15] This inhibition leads to cell cycle arrest, typically at the G1/S or G2/M phase, and can ultimately induce apoptosis.[16][17]

Receptor Tyrosine Kinases (RTKs): The VEGFR Family

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[9] The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary regulators of this process.[9][18] Inhibition of VEGFR-2 kinase activity is a validated anti-angiogenic strategy in cancer therapy. Numerous pyrazole derivatives have been designed to target the ATP-binding site of VEGFR-2, effectively blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[9][19][20]

The diagram below illustrates the central role of CDK2 in cell cycle progression and VEGFR-2 in angiogenesis, highlighting them as key intervention points for pyrazole-based inhibitors.

Signaling_Pathways cluster_0 Cell Cycle Progression cluster_1 Tumor Angiogenesis CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb CDK2->Rb phosphorylates E2F E2F G1_S_Arrest G1/S Arrest CDK2->G1_S_Arrest Rb->E2F inhibits S_Phase S-Phase Genes (DNA Replication) E2F->S_Phase activates transcription Pyrazoles_CDK Pyrazole CDK2 Inhibitors Pyrazoles_CDK->CDK2 inhibit VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg activates Angiogenesis_Block Angiogenesis Blocked VEGFR2->Angiogenesis_Block PKC PKC PLCg->PKC activates MAPK Raf/MEK/ERK Pathway PKC->MAPK activates Proliferation Endothelial Cell Proliferation & Migration MAPK->Proliferation promotes Pyrazoles_VEGFR Pyrazole VEGFR-2 Inhibitors Pyrazoles_VEGFR->VEGFR2 inhibit

Caption: Key oncogenic pathways targeted by pyrazole inhibitors.

Comparative Analysis of Pyrazole Derivatives

To provide a clear comparison, we will evaluate our subject compound's scaffold against two classes of well-documented pyrazole inhibitors: a fused pyrazolo[3,4-d]pyrimidine targeting CDK2 and a 4-hydrazono-pyrazol-5-one derivative targeting VEGFR-2.

Compound Class / Representative StructureTarget KinaseKey Structural Features & RationaleRepresentative IC₅₀ Values
4-Aryl-1H-pyrazol-3-amine (e.g., 4-(2-bromophenyl)-1H-pyrazol-3-amine)CDK2, VEGFR-2 (Predicted)The 3-amino group is expected to form a crucial hydrogen bond with the hinge region of the kinase ATP-binding site. The 4-aryl group (bromophenyl) occupies a hydrophobic pocket, contributing to binding affinity.[13]Data not available for this specific compound. Potency is highly dependent on further substitutions.
Fused Pyrazolo[3,4-d]pyrimidine (e.g., Compound 33/34 Analogs)CDK2The fused ring system acts as a purine bioisostere, effectively competing with ATP.[14][15] Substitutions on the pyrimidine ring modulate selectivity and potency.~0.074 - 0.095 µM (against CDK2)[8]
4-Hydrazono-pyrazol-5-one (e.g., Compound 3i)VEGFR-2The hydrazono and pyrazolone moieties form multiple hydrogen bonds within the VEGFR-2 active site. The phenyl rings at positions 1 and 3 interact with hydrophobic residues.~8.93 nM (0.0089 µM) (against VEGFR-2)[21][22]
Sorafenib (Reference Drug)VEGFR-2, PDGFR, RafA multi-kinase inhibitor used as a standard for comparison in many studies.~90 nM (0.09 µM) (against VEGFR-2)[18]

Analysis: The 4-(2-bromophenyl)-1H-pyrazol-3-amine scaffold possesses the fundamental features required for kinase inhibition. The 3-amino group is a key pharmacophore for hinge binding, a critical interaction for ATP-competitive inhibitors.[13] However, as shown in the table, the biological activity of pyrazoles can be dramatically enhanced. Fusing the pyrazole with a pyrimidine ring (as in the CDK2 inhibitors) or adding specific functional groups like the hydrazono-ketone system (as in the VEGFR-2 inhibitor) leads to highly potent compounds with nanomolar efficacy.[8][21][22] Compound 3i , for example, shows nearly 10-fold greater potency against VEGFR-2 than the established drug Sorafenib.[21][22] This highlights that while the core 4-aryl-pyrazol-3-amine structure is a promising starting point, further optimization is essential to achieve high-potency biological activity.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, any comparison must be grounded in robust, reproducible experimental methods. Below are detailed protocols for evaluating the anticancer activity of pyrazole derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

This assay determines a compound's ability to inhibit cell proliferation, providing a measure of its general cytotoxicity against a cancer cell line.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

MTT_Workflow A 1. Cell Seeding Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of pyrazole compounds (and vehicle control, e.g., 0.1% DMSO). A->B C 3. Incubation Incubate cells with compounds for 48-72h to allow for antiproliferative effects. B->C D 4. Add MTT Reagent Add MTT solution (5 mg/mL) to each well and incubate for 4h. C->D E 5. Solubilization Remove media, add DMSO to dissolve purple formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability vs. control and determine IC₅₀ value. F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test pyrazole compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and 0.1% DMSO as a negative control (vehicle) and wells with a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The duration is chosen to be sufficient for several cell doubling times.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific target kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is quantified by a decrease in the phosphorylated product, often detected using luminescence or fluorescence.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, CDK2/Cyclin A enzyme solution, substrate solution (e.g., a peptide substrate), and ATP solution.

  • Compound Addition: In a 96-well assay plate, add 5 µL of the test pyrazole compound at various concentrations (in assay buffer with DMSO). Include a positive control inhibitor (e.g., Roscovitine) and a negative control (DMSO vehicle).[13]

  • Enzyme Addition: Add 20 µL of the CDK2/Cyclin A enzyme solution to each well. Incubate for 10-20 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP (indicating kinase inhibition) using a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay). The luminescent signal is inversely proportional to kinase activity.

  • IC₅₀ Calculation: The percentage of kinase inhibition is calculated relative to the DMSO control. The IC₅₀ value is determined from the dose-response curve.

Conclusion and Future Directions

The pyrazole scaffold is a validated and highly valuable starting point for the development of potent anticancer agents, particularly kinase inhibitors.[8][10] The 4-(2-bromophenyl)-1H-pyrazol-3-amine structure contains the essential pharmacophoric elements for kinase binding, namely the 3-amino group for hinge region interaction and a 4-aryl group for occupying a hydrophobic pocket.

However, a comparative analysis of the literature demonstrates that achieving high-potency inhibition requires further structural optimization.[23] Strategies such as fusing the pyrazole with other heterocyclic rings to create purine bioisosteres (for CDK inhibition) or introducing specific hydrogen-bond donors and acceptors at key positions (for VEGFR-2 inhibition) can increase potency by several orders of magnitude.[14][21]

Future research on the 4-(2-bromophenyl)-1H-pyrazol-3-amine scaffold should focus on:

  • Synthesis of Analogs: Creating a library of derivatives with diverse substitutions at the N1 position of the pyrazole and on the bromophenyl ring to probe the structure-activity relationship.

  • Broad Kinase Screening: Testing the synthesized compounds against a panel of cancer-relevant kinases to identify primary targets and assess selectivity.

  • In Vivo Evaluation: Advancing the most potent and selective compounds from in vitro assays into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge of the pyrazole scaffold and employing rational drug design, compounds based on the 4-aryl-pyrazol-3-amine core hold significant promise for the development of next-generation targeted cancer therapies.

References

  • El-Gamal, M. I., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2021). One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect. [Link]

  • El-Naggar, M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][16][19]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Archiv der Pharmazie. [Link]

  • Patel, H. M., et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]

  • Abdel-Aziz, M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. [Link]

  • Reynoso, M., et al. (2023). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Scientific Reports. [Link]

  • El-Gamal, M. I., et al. (2024). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie. [Link]

  • El-Naggar, M., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

  • Shaikh, J., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Singh, S., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Ciorba, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • Abdel-Aziz, M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. PMC. [Link]

  • Singh, U. P., & Bhat, H. R. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry. [Link]

  • Khan, T., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. [Link]

  • Metwally, A. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Patel, S., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. [Link]

  • Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. [Link]

  • Eldehna, W. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. [Link]

  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. [Link]

  • Gomaa, M. S., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PMC. [Link]

  • Kumar, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • El Glaoui, M., et al. (2024). New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. MDPI. [Link]

  • Karthikeyan, C., et al. (2017). N-(1H-pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase 1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate. [Link]

  • Bhalekar, S. M., et al. (2017). Synthesis and Biological activity of 4-(3-bromophenyl) thiazol-2-yl) pyrazol-5-ylidene. International Scholars Journals. [Link]

  • J&K Scientific. 4-(4-Bromophenyl)-1H-pyrazol-3-amine. J&K Scientific. [Link]

  • Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. PMC. [Link]

  • Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. [Link]

  • Faisel, W. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

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Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 4-Aryl-1H-pyrazol-3-amines

Focus: Optimization of Kinase Inhibitors (CDK2/JNK3) Executive Summary This guide analyzes the 4-aryl-1H-pyrazol-3-amine scaffold, a privileged structure in medicinal chemistry widely utilized as a hinge-binding pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Optimization of Kinase Inhibitors (CDK2/JNK3)

Executive Summary

This guide analyzes the 4-aryl-1H-pyrazol-3-amine scaffold, a privileged structure in medicinal chemistry widely utilized as a hinge-binding pharmacophore in kinase inhibitor discovery. While this monocyclic scaffold offers high ligand efficiency and synthetic accessibility, it is frequently compared against fused bicyclic alternatives like Pyrazolo[1,5-a]pyrimidines to balance potency with physicochemical properties.

Key Takeaway: The 4-aryl-1H-pyrazol-3-amine core functions as a robust "Donor-Acceptor-Donor" (D-A-D) motif for ATP-competitive inhibition. SAR studies reveal that while the monocyclic form achieves nanomolar (nM) potency, fusing the ring (e.g., to a pyrimidine) often enhances selectivity and pushes potency into the sub-nanomolar range, albeit at the cost of increased molecular weight.

Scaffold Analysis & Mechanism of Action

The Pharmacophore: 4-Aryl-1H-pyrazol-3-amine

This scaffold mimics the adenine ring of ATP. Its efficacy relies on specific interactions within the kinase ATP-binding pocket.

  • C3-Amine (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu81 in CDK2).

  • N2-Nitrogen (Acceptor): Accepts a hydrogen bond from the backbone amide (e.g., Leu83 in CDK2).

  • 4-Aryl Group: Projects into the hydrophobic pocket (gatekeeper region), determining selectivity.

  • C5-Position: Often substituted (e.g., cyclopropyl) to fill the ATP-binding cleft and improve packing against residues like Phe80.

Diagram: Kinase Binding Mode (Graphviz)

BindingMode Scaffold 4-Aryl-1H-pyrazol-3-amine Hinge Kinase Hinge Region (e.g., Glu81, Leu83) Scaffold->Hinge H-Bonds (D-A-D Motif) Hydrophobic Hydrophobic Pocket (Gatekeeper Residues) Scaffold->Hydrophobic 4-Aryl Interaction (Pi-Stacking/Van der Waals) Solvent Solvent Exposed Region Scaffold->Solvent N1/C5 Substitutions (Solubility/Selectivity)

Caption: Schematic representation of the 4-aryl-1H-pyrazol-3-amine binding mode within the kinase ATP pocket.

Comparative SAR Analysis

This section compares the Monocyclic 4-aryl-1H-pyrazol-3-amine (Subject) against its evolved Bicyclic Pyrazolo[1,5-a]pyrimidine analog (Alternative) and a standard reference drug (Roscovitine).

Comparison Criteria
  • Potency (IC50/Ki): Ability to inhibit the target kinase (CDK2/Cyclin A).

  • Ligand Efficiency (LE): Binding energy per heavy atom (crucial for fragment-based design).

  • Selectivity: Ability to distinguish between homologous kinases (e.g., CDK2 vs. CDK1).

Performance Data: CDK2/Cyclin A Inhibition
FeatureMonocyclic Scaffold (Subject)Bicyclic Alternative (Pyrazolo[1,5-a]pyrimidine)Reference Standard (Roscovitine)
Core Structure 4-Aryl-1H-pyrazol-3-aminePyrazolo[1,5-a]pyrimidinePurine analog
Lead Compound Compound 13 [1]Compound 17 [2]Seliciclib
Potency (IC50/Ki) 31 nM (Ki)0.29 nM (IC50)~200 nM (IC50)
Ligand Efficiency High (>0.4)Moderate (~0.3)Moderate
Selectivity Profile Moderate (Pan-CDK)High (CDK2 > CDK1/4/6)Moderate
Synthetic Steps 2-3 Steps (High Yield)4-6 StepsMulti-step
Analysis of Experimental Data
  • The Monocyclic Advantage: The monocyclic aminopyrazole (Compound 13) achieves 31 nM Ki with a much lower molecular weight (<300 Da) compared to the bicyclic alternative. This makes it an ideal "fragment" or starting point for lead optimization where solubility and oral bioavailability are prioritized.

  • The Bicyclic Evolution: Fusing the pyrazole to a pyrimidine ring (Compound 17) creates a larger surface area for hydrophobic interaction, dropping the IC50 to 0.29 nM . However, this often reduces solubility and metabolic stability, requiring further "solubilizing" tails (e.g., morpholine groups).

Detailed SAR Insights

Zone 1: The 4-Aryl Ring (Selectivity Driver)
  • Observation: Unsubstituted phenyl rings at C4 show poor activity (>1 µM).

  • Optimization: ortho- or meta-substitution is critical.

    • Example: 2-Cl or 2-Me groups twist the phenyl ring out of coplanarity, improving fit in the hydrophobic pocket.

    • Data: 4-(2-chlorophenyl) analogs often show 5-10x higher potency than 4-phenyl analogs due to conformational restriction.

Zone 2: The C5-Position (Steric Fill)
  • Observation: Small lipophilic groups are preferred.

  • Optimization: A Cyclopropyl group at C5 is optimal.[1]

    • Mechanism:[2][3][4] It packs efficiently against the gatekeeper residue (Phe80 in CDK2) without incurring a steric penalty. Bulky groups (t-butyl) here abolish activity.

Zone 3: N1-Nitrogen (Solvent Interface)
  • Observation: This position points toward the solvent.

  • Optimization: Ideal for attaching solubilizing groups (e.g., piperazine, morpholine) without disrupting the hinge binding.

Experimental Protocols

Protocol A: Synthesis of 4-Aryl-1H-pyrazol-3-amines (Knorr-Type)

Rationale: This method is chosen for its regioselectivity and high yield, avoiding the formation of unwanted isomers common in other pyrazole syntheses.

Reagents:

  • Arylacetonitrile (1.0 eq)

  • Ethyl formate or Benzoyl chloride (1.1 eq)

  • Hydrazine hydrate (1.2 eq)

  • Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)

  • Solvent: THF or Ethanol[4]

Step-by-Step Workflow:

  • Formylation/Acylation:

    • Suspend NaH (1.2 eq) in anhydrous THF at 0°C.

    • Add Arylacetonitrile dropwise. Stir for 30 min.

    • Add Ethyl formate (for C5-H) or Acid Chloride (for C5-Substituted) dropwise.

    • Checkpoint: Monitor TLC for disappearance of nitrile. Product is the

      
      -formyl/acyl nitrile enolate.
      
  • Cyclization:

    • Quench the reaction with water and extract the intermediate or use directly (one-pot).

    • Dissolve intermediate in Ethanol.

    • Add Hydrazine hydrate (1.2 eq). Reflux for 2-4 hours.

  • Purification:

    • Cool to room temperature. The product often precipitates.

    • Filter and wash with cold ethanol. Recrystallize from Ethanol/Water.

Diagram: Synthesis Workflow (Graphviz)

Synthesis Start Arylacetonitrile Step1 1. NaH, THF 2. Ethyl Formate Start->Step1 Inter Intermediate: 3-Oxo-2-arylpropanenitrile Step1->Inter Step2 Hydrazine Hydrate EtOH, Reflux Inter->Step2 Product 4-Aryl-1H-pyrazol-3-amine Step2->Product

Caption: Two-step synthesis of the 4-aryl-1H-pyrazol-3-amine scaffold.

Protocol B: CDK2/Cyclin A Kinase Assay

Rationale: A radiometric assay is the "Gold Standard" for kinetic validation, avoiding artifacts common in fluorescence-based screens.

  • Preparation: Mix CDK2/Cyclin A complex (5-10 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Substrate: Add Histone H1 (substrate) and varying concentrations of the test compound (dissolved in DMSO).

  • Initiation: Start reaction with ATP mixture (10 µM cold ATP + 0.5 µCi [

    
    -33P]ATP).
    
  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Spot aliquots onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Compound] to determine IC50.

References

  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. Journal of Medicinal Chemistry. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of CDK2. Journal of Medicinal Chemistry. [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study. Journal of Medicinal Chemistry. [Link]

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Validation

A Comparative Guide to Evaluating the Off-Target Effects of 4-(2-bromophenyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the off-target effects of the novel kinase inhibitor candidate, 4-(2-bromophenyl)-1H-pyrazol-3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the off-target effects of the novel kinase inhibitor candidate, 4-(2-bromophenyl)-1H-pyrazol-3-amine. Given the prevalence of the pyrazole scaffold in approved kinase inhibitors, understanding the selectivity profile of new chemical entities is paramount for predicting potential safety liabilities and ensuring therapeutic efficacy.[1][2]

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved protein kinase inhibitors.[1] Its utility stems from its synthetic tractability and its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[1] However, the high degree of homology among kinase ATP-binding sites presents a significant challenge: achieving selectivity.[3] Off-target interactions, where a compound binds to proteins other than its intended target, can lead to unexpected toxicities or reduced efficacy.[4][5] Therefore, a rigorous and early assessment of off-target effects is a critical step in the drug discovery pipeline.[6][7][8]

This guide uses 4-(2-bromophenyl)-1H-pyrazol-3-amine as a case study to outline a multi-pronged approach for comprehensive off-target profiling. We will compare its hypothetical profile against two well-characterized drugs:

  • Celecoxib: A COX-2 inhibitor that also contains a diaryl-substituted pyrazole structure.[9] It is known to have off-target effects independent of COX-2 inhibition, including cardiovascular risks.[9][10][11][12][13]

  • Mavacamten: A first-in-class cardiac myosin inhibitor used for obstructive hypertrophic cardiomyopathy.[14][15] While not a pyrazole, it serves as an example of a targeted therapy where careful dose titration is necessary to manage mechanism-based off-target effects (i.e., excessive reduction in cardiac contractility).[15][16][17]

A Strategic Framework for Off-Target Evaluation

A robust assessment of off-target liabilities integrates computational, biochemical, and cell-based methods. This tiered approach allows for early, cost-effective screening, followed by more physiologically relevant validation.

Off_Target_Workflow cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Cellular Target Engagement & Validation cluster_2 Tier 3: Mechanistic Investigation & Lead Optimization A In Silico Prediction (e.g., OTSA) B Broad Biochemical Screen (e.g., KinomeScan) A->B Prioritize experimental screening C Safety Pharmacology Panel (e.g., InVEST44) B->C Identify initial hits D Cellular Thermal Shift Assay (CETSA) C->D Validate hits in a physiologically relevant context E Phenotypic Screening (e.g., Cell Viability) D->E Confirm target binding in cells F Genetic Validation (siRNA/CRISPR) E->F Investigate mechanism of cellular effects G Structure-Activity Relationship (SAR) F->G Validate off-target responsibility for phenotype

Caption: A tiered workflow for identifying and validating off-target effects.

Comparative Off-Target Profiling: Methodologies & Data

This section details key experimental protocols and presents hypothetical data to compare 4-(2-bromophenyl)-1H-pyrazol-3-amine with Celecoxib and Mavacamten.

Broad Kinase Selectivity Profiling (KINOMEscan™)

The KINOMEscan™ platform is an in vitro competition binding assay used to quantify the interactions between a compound and a large panel of kinases.[18][19] This provides a broad, initial view of a compound's selectivity.

Experimental Protocol: KINOMEscan™ Assay

  • Objective: To determine the dissociation constants (Kd) of the test compound against a panel of over 400 human kinases.

  • Principle: The assay measures the ability of a test compound to displace a proprietary ligand from the kinase active site. The amount of kinase bound to an immobilized ligand is measured by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[20]

  • Methodology:

    • Prepare a stock solution of 4-(2-bromophenyl)-1H-pyrazol-3-amine, Celecoxib, and Mavacamten in DMSO.

    • Perform an 11-point, 3-fold serial dilution of each compound.

    • The kinase-tagged phage, test compound, and an immobilized ligand are combined in microtiter plates.

    • The plates are incubated to allow the binding reaction to reach equilibrium.

    • Unbound phage is washed away.

    • The amount of bound phage is quantified using qPCR.

    • Kd values are calculated based on the displacement curve for each kinase. A lower Kd indicates a stronger interaction.[20]

Hypothetical Data Summary: KINOMEscan™ Results

CompoundPrimary TargetPrimary Target Kd (nM)Significant Off-Targets (Kd < 1000 nM)Selectivity Score (S10 at 1µM)
4-(2-bromophenyl)-1H-pyrazol-3-amine MST376MST4, Aurora A, JAK20.03
Celecoxib COX-2 (not in panel)N/APDK1, SGK1N/A
Mavacamten MYH7 (not in panel)N/ANone>0.5

Selectivity Score (S10) is the number of off-targets with % inhibition > 90% divided by the total number of kinases tested at a 1µM concentration.

Interpretation: The hypothetical data suggests that 4-(2-bromophenyl)-1H-pyrazol-3-amine is a potent inhibitor of MST3, but also shows affinity for other kinases like MST4, Aurora A, and JAK2.[2][21] This profile indicates potential for polypharmacology, which could be beneficial or detrimental depending on the therapeutic context. Celecoxib hits several kinases, confirming its known off-target activity.[10] Mavacamten is highly selective, with no significant kinase off-targets, consistent with its specific mechanism of action.[22]

In-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA®)

CETSA® is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[23][24][25] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[24][26]

CETSA_Workflow A Treat intact cells with compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot soluble protein vs. temperature to generate melt curve D->E F Calculate Thermal Shift (ΔTm) E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[23]

Experimental Protocol: CETSA for MST3 Target Engagement

  • Objective: To confirm the binding of 4-(2-bromophenyl)-1H-pyrazol-3-amine to MST3 in a cellular context.

  • Cell Line: Use a human cell line with endogenous expression of MST3, such as HEK293T or a relevant cancer cell line (e.g., HeLa).[21]

  • Methodology:

    • Cell Treatment: Seed HEK293T cells and grow to ~80% confluency. Treat cells with 10 µM 4-(2-bromophenyl)-1H-pyrazol-3-amine or DMSO (vehicle control) for 1 hour at 37°C.[23]

    • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C). Immediately cool to room temperature.[23][24]

    • Lysis & Separation: Lyse cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.[23]

    • Detection: Collect the supernatant (soluble fraction). Quantify total protein using a BCA assay. Analyze equal protein amounts by SDS-PAGE and Western blot using a specific primary antibody against MST3.[26]

    • Analysis: Quantify band intensities. Plot the percentage of soluble MST3 relative to the non-heated control against temperature. The shift in the melting temperature (Tm) between the compound-treated and vehicle-treated samples (ΔTm) indicates target engagement.[27]

Hypothetical Data Summary: CETSA Results

CompoundTarget ProteinCell LineTm (Vehicle)Tm (Compound)Thermal Shift (ΔTm)
4-(2-bromophenyl)-1H-pyrazol-3-amine MST3HEK293T52.1°C58.3°C+6.2°C
4-(2-bromophenyl)-1H-pyrazol-3-amine Aurora AHeLa49.5°C52.0°C+2.5°C
Celecoxib PDK1PC-355.4°C55.6°C+0.2°C (No significant shift)

Interpretation: A significant positive thermal shift for MST3 confirms that 4-(2-bromophenyl)-1H-pyrazol-3-amine directly binds to and stabilizes the protein in intact cells. The smaller shift for Aurora A suggests weaker or less frequent engagement in the cellular environment compared to the primary target. The negligible shift for PDK1 with Celecoxib treatment could imply that the interaction observed in the biochemical assay does not translate to strong engagement in this specific cellular context, or that the binding does not confer thermal stability.

Broad Safety Pharmacology Profiling

Early in vitro safety pharmacology profiling screens compounds against a panel of targets known to be associated with adverse drug reactions (ADRs).[6][8] Commercial services like Eurofins' SafetyScreen44™ or Reaction Biology's InVEST™ panels provide this service.[6][28] These panels typically include a range of GPCRs, ion channels, transporters, and enzymes.[7][29]

Experimental Protocol: In Vitro Safety Panel Screen

  • Objective: To identify potential off-target interactions with proteins historically linked to clinical adverse events.

  • Principle: A panel of radioligand binding and functional assays is used to assess the activity of the test compound at a single high concentration (e.g., 10 µM).

  • Methodology:

    • The compound is submitted to a contract research organization (CRO).

    • The CRO performs assays against a pre-defined panel of targets (e.g., the InVEST44™ panel).[6]

    • Results are reported as percent inhibition or activation at the tested concentration. A common threshold for a "hit" is >50% inhibition.

Hypothetical Data Summary: Safety Panel Hits (>50% Inhibition at 10 µM)

CompoundTarget ClassSpecific Target HitAssociated Potential ADR
4-(2-bromophenyl)-1H-pyrazol-3-amine Ion ChannelhERG (KCNH2)Cardiotoxicity (QT prolongation)
Celecoxib EnzymeCarbonic Anhydrase IIEdema, Hypertension
Mavacamten NoneNo significant hitsN/A

Interpretation: The hypothetical hit on the hERG channel for 4-(2-bromophenyl)-1H-pyrazol-3-amine is a significant finding that requires immediate follow-up with concentration-response studies to determine its potency (IC50).[28] hERG inhibition is a major cause of drug-induced cardiac arrhythmias. This finding is consistent with potential liabilities for some pyrazole-containing molecules.[1] The hit for Celecoxib on carbonic anhydrase is a known off-target interaction that may contribute to its side-effect profile.[9] The clean profile for Mavacamten again highlights its high selectivity.

Synthesizing the Evidence: A Comparative Risk Assessment

Feature4-(2-bromophenyl)-1H-pyrazol-3-amineCelecoxibMavacamten
Primary Mechanism Kinase Inhibition (MST3)COX-2 InhibitionCardiac Myosin Inhibition
Kinase Selectivity Moderate (hits on MST4, Aurora A, JAK2)Low (hits on PDK1, SGK1)High (no kinase hits)
Cellular Target Engagement Confirmed for MST3 and Aurora AWeak/context-dependent for kinasesN/A (not a kinase inhibitor)
Safety Panel Liabilities High Risk: hERG channel inhibitionModerate Risk: Carbonic AnhydraseLow Risk: No significant hits
Overall Off-Target Risk High. Polypharmacology among kinases and a critical hERG liability require significant medicinal chemistry efforts to mitigate.Moderate. Known off-target activities contribute to its established side-effect profile, requiring careful patient monitoring.[9]Low (but mechanism-based). High selectivity, but on-target effect requires careful monitoring to avoid excessive pharmacodynamic effect (systolic dysfunction).[15]

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the off-target effects of a novel pyrazole-based inhibitor, 4-(2-bromophenyl)-1H-pyrazol-3-amine. The comparative analysis reveals a compound with potent on-target activity but with significant off-target liabilities, most notably potential for cardiotoxicity via hERG inhibition and a lack of high kinase selectivity.

Recommendations for Researchers:

  • Prioritize hERG Mitigation: Subsequent medicinal chemistry efforts should focus on eliminating hERG activity, for example, by modifying physicochemical properties like basicity and lipophilicity.

  • Improve Kinase Selectivity: Structure-based design, potentially using macrocyclization, could be employed to improve selectivity for MST3 over other kinases like MST4 and Aurora A.[21]

  • De-risk Phenotypes: For any observed cellular phenotype (e.g., cell cycle arrest), use orthogonal approaches like siRNA/CRISPR knockdown of the primary target (MST3) and key off-targets (e.g., Aurora A) to determine which interaction is responsible for the effect.[30]

By integrating these diverse experimental strategies early in the discovery process, researchers can build a comprehensive understanding of a compound's selectivity profile, enabling more informed decisions and ultimately leading to the development of safer and more effective medicines.

References

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  • Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy | European Heart Journal | Oxford Academic. Available from: [Link]

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